Rizatriptan N-oxide
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-20(2,21)6-5-13-8-17-15-4-3-12(7-14(13)15)9-19-11-16-10-18-19/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTBNOJGXNZYDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180690 | |
| Record name | Rizatriptan N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260435-42-5 | |
| Record name | Rizatriptan N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260435425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rizatriptan N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIZATRIPTAN N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNT22B2U4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Rizatriptan N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rizatriptan N-oxide is a primary metabolite and a significant impurity of Rizatriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine headaches. As a potential impurity in the bulk drug substance, the synthesis and thorough characterization of this compound are crucial for quality control, stability studies, and regulatory compliance in the pharmaceutical industry. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound.
Chemical and Physical Properties
This compound is chemically designated as N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine oxide.[1][2] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine oxide | [1][2] |
| CAS Number | 260435-42-5 | [3] |
| Molecular Formula | C₁₅H₁₉N₅O | |
| Molecular Weight | 285.34 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO and Methanol (B129727) | |
| Storage | -20°C |
Synthesis of this compound
The most commonly cited method for the synthesis of this compound involves the direct oxidation of Rizatriptan base.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Oxidation of Rizatriptan Base
This protocol is based on established N-oxidation procedures for tertiary amines using peroxy acids.
Materials:
-
Rizatriptan base
-
meta-Chloroperbenzoic acid (m-CPBA, 70-77% purity)
-
Dichloromethane (DCM), analytical grade
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
-
Methanol
Procedure:
-
Dissolution: Dissolve Rizatriptan base (1.0 equivalent) in dichloromethane (DCM) at room temperature with stirring.
-
Oxidation: Cool the solution to 0 °C in an ice bath. Add meta-chloroperbenzoic acid (m-CPBA, approximately 1.1 to 1.5 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite and stir for 15-20 minutes.
-
Work-up: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of methanol in ethyl acetate.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. A quantitative yield has been reported for this type of reaction.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is crucial for determining the purity of this compound and for its quantification as an impurity in Rizatriptan.
Caption: General workflow for HPLC analysis.
The following table summarizes a validated HPLC method for the determination of this compound.
| Parameter | Condition | Reference |
| Column | ODS 3V, 250 × 4.6 mm, 5 µm | |
| Mobile Phase A | 0.25 mM Potassium dihydrogen phosphate (B84403) buffer (pH 2.0) : Methanol (95:5 v/v) | |
| Mobile Phase B | Acetonitrile | |
| Gradient | Gradient composition over a 35-minute run time | |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 40°C | |
| Detector Wavelength | 280 nm | |
| Retention Time | Rizatriptan: ~22.6 min, this compound: ~24.7 min |
| Validation Parameter | Result | Reference |
| Linearity Range | 450 - 11000 ng/mL | |
| Correlation Coefficient (R²) | 0.999 | |
| Limit of Detection (LOD) | 150 ng/mL | |
| Limit of Quantification (LOQ) | 450 ng/mL | |
| Recovery | 96.0 - 102.0% |
Spectroscopic Characterization
Mass spectrometry confirms the molecular weight of this compound.
-
Protonated Molecular Ion [M+H]⁺: m/z 286.2
The fragmentation of N-oxides in mass spectrometry often involves a characteristic neutral loss of oxygen (16 Da).
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3042 | Aromatic C-H stretching | |
| 2946, 2924 | Aliphatic C-H stretching | |
| 1504 | C=N stretching |
NMR spectroscopy provides detailed information about the chemical structure.
-
¹H NMR (DMSO-d₆): A characteristic singlet for the indole (B1671886) NH proton appears at approximately 11.3 ppm. The signals for the N-methyl protons are expected to be shifted downfield compared to Rizatriptan due to the deshielding effect of the N-oxide group.
Conclusion
This technical guide outlines a reliable method for the synthesis of this compound via the oxidation of Rizatriptan base and provides a comprehensive overview of its characterization using modern analytical techniques. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Rizatriptan. The provided workflows and characterization data will aid in the unambiguous identification and quantification of this critical impurity and metabolite.
References
Chemical and physical properties of Rizatriptan N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rizatriptan (B1679398) N-oxide is a minor metabolite of the selective 5-HT1B/1D receptor agonist, rizatriptan, a widely prescribed therapeutic agent for the acute treatment of migraine. It is also a potential impurity in the bulk drug substance of rizatriptan benzoate (B1203000). This technical guide provides a comprehensive overview of the chemical and physical properties of Rizatriptan N-oxide, including its synthesis, analytical characterization, and pharmacological profile. While considered pharmacologically inactive, a thorough understanding of this molecule is crucial for impurity profiling, metabolic studies, and ensuring the quality and safety of rizatriptan-based pharmaceuticals.
Chemical and Physical Properties
This compound is the N-oxidized derivative of rizatriptan at the tertiary amine of the dimethylaminoethyl side chain. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine oxide | [1] |
| Synonyms | Rizatriptan EP Impurity H, Rizatriptan N10-Oxide | [2][3] |
| CAS Number | 260435-42-5 | [4] |
| Molecular Formula | C15H19N5O | [4] |
| Molecular Weight | 285.34 g/mol | |
| Appearance | Off-White to Pale Yellow Solid | |
| Melting Point | 153-156°C | |
| Solubility | Soluble in Methanol (B129727) and DMSO | |
| Storage | 2-8°C, Hygroscopic, Under Inert Atmosphere |
Synthesis and Purification
This compound is primarily formed through the oxidation of rizatriptan. This can occur metabolically in vivo or as a degradation product during the synthesis or storage of rizatriptan.
Laboratory Synthesis
Experimental Protocol: General N-Oxidation of a Tertiary Amine
-
Dissolution: Dissolve Rizatriptan free base in a suitable organic solvent such as dichloromethane (B109758) or chloroform.
-
Oxidation: Cool the solution in an ice bath and add a stoichiometric amount of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, dropwise with stirring.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench any excess oxidizing agent. For m-CPBA, this can be done by washing with a sodium sulfite (B76179) solution. For hydrogen peroxide, manganese dioxide can be used.
-
Extraction: Extract the aqueous layer with the organic solvent to recover the product.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to yield pure this compound.
Formation as a Degradation Product
Forced degradation studies of rizatriptan benzoate have shown the formation of impurities under oxidative stress.
Experimental Protocol: Oxidative Degradation of Rizatriptan
-
Preparation: Prepare a solution of rizatriptan benzoate in a suitable solvent.
-
Stress Condition: Add a solution of hydrogen peroxide (e.g., 3%) to the rizatriptan solution.
-
Incubation: Allow the mixture to react at room temperature or elevated temperature for a specified period.
-
Analysis: Analyze the resulting mixture by a validated analytical method, such as RP-HPLC, to identify and quantify the degradation products, including this compound.
Caption: General synthesis pathway for this compound.
Analytical Characterization
The identification and quantification of this compound, particularly as an impurity in rizatriptan drug products, are critical for quality control.
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method is the primary technique for the separation and determination of this compound.
Experimental Protocol: RP-HPLC Method for this compound Impurity
-
Column: ODS 3V (250 x 4.6 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase A: 0.25 mM potassium dihydrogen phosphate (B84403) buffer (pH 2.0) and methanol (95:5 v/v).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution is typically used to achieve separation from rizatriptan and other impurities.
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 40°C.
-
Detection: UV detection at 280 nm.
-
Retention Times: The retention times for rizatriptan and this compound are approximately 22.6 and 24.7 minutes, respectively, under these conditions.
Caption: Experimental workflow for HPLC analysis of this compound.
Pharmacological Profile
Metabolism of Rizatriptan
Rizatriptan is extensively metabolized in humans, primarily through oxidative deamination by monoamine oxidase-A (MAO-A) to the inactive indole (B1671886) acetic acid metabolite. Other minor metabolites include N-monodesmethyl-rizatriptan, a 6-hydroxy compound, and this compound.
Caption: Metabolic pathways of Rizatriptan.
Pharmacological Activity
This compound is considered to be a pharmacologically inactive metabolite. It does not exhibit significant affinity for the 5-HT1B/1D receptors, which are the primary targets for the therapeutic action of rizatriptan in migraine treatment.
While direct experimental data on the receptor binding profile of isolated this compound is scarce in publicly available literature, its classification as "inactive" is based on comprehensive metabolic studies of the parent drug. The structural modification of the tertiary amine to an N-oxide group is expected to significantly alter its electronic and steric properties, thereby reducing its ability to bind effectively to the serotonin (B10506) receptors.
Conclusion
This compound is a well-characterized, pharmacologically inactive minor metabolite and potential impurity of rizatriptan. A thorough understanding of its chemical properties, synthesis, and analytical detection is essential for the quality control of rizatriptan drug products and for comprehensive metabolic profiling. While it does not contribute to the therapeutic effect of rizatriptan, its monitoring is a key aspect of ensuring the safety and purity of this important anti-migraine medication. Further research could focus on detailed spectroscopic characterization and definitive receptor binding assays to further solidify the understanding of this compound.
References
Rizatriptan N-oxide: An In-Depth Technical Guide to its Role as a Metabolite in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rizatriptan, a potent and selective 5-HT1B/1D receptor agonist, is a widely prescribed therapeutic agent for the acute treatment of migraine headaches. Its efficacy is intrinsically linked to its pharmacokinetic profile and metabolic fate within the human body. While the primary metabolic pathway of Rizatriptan involves oxidative deamination by monoamine oxidase-A (MAO-A), a number of minor metabolites are also formed.[1][2][3] This technical guide provides a comprehensive overview of one such minor metabolite, Rizatriptan N-oxide, focusing on its quantitative presence in human plasma, the experimental protocols for its detection, and its position within the broader metabolic cascade of Rizatriptan.
Rizatriptan Metabolism: The Formation of this compound
Rizatriptan undergoes extensive first-pass metabolism, with approximately 14% of an oral dose being excreted as the unchanged parent drug.[1][3] The principal route of metabolism is the oxidative deamination by MAO-A, leading to the formation of the pharmacologically inactive indole (B1671886) acetic acid metabolite.
In addition to this major pathway, several minor metabolites are generated, including N-monodesmethyl-rizatriptan, a 6-hydroxy compound, its sulfate (B86663) conjugate, and this compound. This compound is considered a pharmacologically inactive metabolite. The formation of this metabolite is a result of the oxidation of the tertiary amine in the Rizatriptan molecule.
Quantitative Data on this compound
Quantitative data on the plasma concentration of this compound is not extensively reported in the available literature, which primarily focuses on the parent drug and the major indole acetic acid metabolite. However, studies investigating the disposition and pharmacokinetics of radiolabeled Rizatriptan have provided insights into the extent of this compound formation through urinary excretion data.
A key study by Vyas et al. (2000) provides the most direct quantitative data regarding this metabolite. Following administration of [14C]rizatriptan to healthy male subjects, the urinary excretion of Rizatriptan-N(10)-oxide was measured.
| Administration Route | Dose of Rizatriptan | Percentage of Dose Excreted as this compound in Urine | Reference |
| Intravenous | 3 mg | 4% | |
| Oral | 10 mg | 2% |
These findings underscore that the formation of this compound is a minor metabolic pathway for Rizatriptan in humans.
Experimental Protocols
The quantification of Rizatriptan and its metabolites in human plasma is typically achieved through sensitive and specific analytical methods, predominantly High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). While specific protocols detailing the quantification of this compound are not abundant, the methodologies employed for the parent drug can be adapted for this purpose.
General Protocol for the Determination of Rizatriptan and its Metabolites in Human Plasma by LC-MS/MS
This protocol is a synthesized representation based on methodologies described in the literature for Rizatriptan analysis.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of human plasma, add an internal standard (e.g., a deuterated analog of Rizatriptan or a structurally similar compound).
-
Add 5 mL of an appropriate organic solvent (e.g., methyl tertiary-butyl ether or a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at approximately 3000-4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reverse-phase C18 or C8 column (e.g., Zorbax XDB C8, 150 x 4.6 mm i.d.).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 10-20 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for Rizatriptan and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte.
-
Hypothetical MRM transition for this compound: The precursor ion would be the protonated molecule [M+H]+ of this compound. The product ion would be a characteristic fragment ion generated through collision-induced dissociation. The exact masses for these transitions would need to be determined through infusion of a pure standard of this compound into the mass spectrometer.
-
-
Data Analysis: Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
Visualizations
Metabolic Pathway of Rizatriptan
Caption: Metabolic fate of Rizatriptan in humans.
Experimental Workflow for this compound Analysis
Caption: General workflow for quantifying this compound.
Conclusion
References
The Formation of Rizatriptan N-oxide: A Guide to its Mechanism and Detection
For Researchers, Scientists, and Drug Development Professionals
Rizatriptan, a potent 5-HT1B/1D receptor agonist, is a widely prescribed medication for the acute treatment of migraine headaches. As with any pharmaceutical compound, ensuring its purity and stability is paramount. One of the identified impurities in Rizatriptan is its N-oxide derivative. This technical guide provides a comprehensive overview of the mechanism of formation for the Rizatriptan N-oxide impurity, supported by experimental data and methodologies, to aid in its control and analysis during drug development and manufacturing.
Mechanism of Formation
The formation of this compound is a direct consequence of the oxidation of the tertiary amine group present in the Rizatriptan molecule. This tertiary amine, specifically the N,N-dimethylaminoethyl side chain attached to the indole (B1671886) ring, is susceptible to oxidation.
The general mechanism for tertiary amine N-oxidation involves the nucleophilic nitrogen atom of the amine attacking an electrophilic oxygen atom from an oxidizing agent. In the context of pharmaceutical manufacturing and storage, this oxidation can be triggered by exposure to various oxidizing agents, including atmospheric oxygen, peroxides, or other reactive oxygen species.
The reaction can be summarized as follows:
Rizatriptan (Tertiary Amine) + Oxidizing Agent → this compound
Common oxidizing agents that can facilitate this transformation include hydrogen peroxide (H₂O₂), peroxy acids (such as m-chloroperoxybenzoic acid, mCPBA), and ozone. The lone pair of electrons on the nitrogen atom of the dimethylamino group in Rizatriptan initiates the attack on the oxidant, leading to the formation of a new N-O bond and the generation of the N-oxide impurity.
dot
Caption: Formation of this compound from Rizatriptan.
Experimental Evidence from Forced Degradation Studies
Forced degradation studies are instrumental in identifying potential degradation products and pathways for a drug substance. Several studies on Rizatriptan benzoate (B1203000) have demonstrated the formation of the N-oxide impurity under oxidative stress conditions.
Summary of Quantitative Data
The following table summarizes the percentage of Rizatriptan degradation and the formation of impurities under various stress conditions, as reported in the literature.
| Stress Condition | Reagent/Condition | Duration | Temperature | Rizatriptan Degraded (%) | N-oxide Formation | Reference |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temperature | 10-20% | Detected | [1][2] |
| Oxidative | 30% H₂O₂ | 6 hours | 50°C | Significant | Identified | [1] |
| Acidic Hydrolysis | 0.1N HCl | 24 hours | 80°C | ~15% | Not a primary product | [1][2] |
| Alkaline Hydrolysis | 0.1N NaOH | 4 hours | 80°C | ~25% | Not a primary product | |
| Thermal | - | 48 hours | 105°C | Minimal | Not detected | |
| Photolytic | UV light | 7 days | Room Temperature | Minimal | Not detected |
Note: The exact percentages can vary depending on the specific experimental setup.
Experimental Protocols
To investigate the formation of this compound, the following experimental protocols, based on typical forced degradation studies, can be employed.
Preparation of Rizatriptan Solution
A stock solution of Rizatriptan benzoate is prepared by dissolving a known amount of the substance in a suitable solvent, such as a mixture of methanol (B129727) and water, to achieve a concentration of approximately 1 mg/mL.
Oxidative Stress Study
-
Reagent: 3% (v/v) Hydrogen Peroxide (H₂O₂) solution.
-
Procedure: To 1 mL of the Rizatriptan stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Analysis: After the specified time, neutralize any remaining peroxide if necessary (e.g., with sodium bisulfite). Dilute the sample with the mobile phase to a suitable concentration for analysis by High-Performance Liquid Chromatography (HPLC).
Analytical Method for Detection
A stability-indicating HPLC method is crucial for separating Rizatriptan from its N-oxide impurity and other degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both Rizatriptan and the N-oxide show significant absorbance (e.g., 225 nm or 280 nm).
-
Column Temperature: Ambient or controlled (e.g., 30°C).
dot
Caption: Workflow for the oxidative forced degradation study.
Conclusion
The formation of this compound is a critical parameter to monitor during the development and lifecycle of Rizatriptan-containing drug products. Understanding its mechanism of formation, primarily through the oxidation of the tertiary amine, allows for the implementation of appropriate control strategies. These include minimizing exposure to oxidative conditions during manufacturing and storage and employing robust, validated analytical methods for its detection and quantification. The information provided in this guide serves as a valuable resource for scientists and researchers dedicated to ensuring the quality, safety, and efficacy of Rizatriptan.
References
The Pharmacokinetics and Disposition of Rizatriptan N-oxide in Humans: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and disposition of Rizatriptan (B1679398) N-oxide, a minor metabolite of the selective 5-HT1B/1D receptor agonist, rizatriptan, used in the acute treatment of migraine. This document summarizes key quantitative data, details experimental methodologies from pivotal human studies, and presents metabolic pathways and experimental workflows through standardized diagrams.
Introduction
Rizatriptan undergoes extensive metabolism in humans, with the primary route being oxidative deamination by monoamine oxidase-A (MAO-A) to the inactive indole (B1671886) acetic acid metabolite.[1][2][3] Several other minor metabolites are formed, including N-monodesmethyl-rizatriptan, a 6-hydroxy derivative, its sulfate (B86663) conjugate, and Rizatriptan N-oxide.[2][4] Current evidence indicates that this compound is a minor and pharmacologically inactive metabolite. Understanding the formation and elimination of all metabolites, including this compound, is crucial for a complete characterization of the disposition of rizatriptan.
Quantitative Pharmacokinetic Data
The disposition of rizatriptan and its metabolites has been investigated in human studies involving both intravenous and oral administration of radiolabeled rizatriptan. The quantitative data on urinary excretion of rizatriptan and its major metabolites are summarized below.
Table 1: Cumulative Urinary Excretion of Rizatriptan and its Metabolites in Healthy Male Volunteers (% of Administered Dose)
| Analyte | 3 mg Intravenous Dose | 10 mg Oral Dose |
| Unchanged Rizatriptan | 26% | 14% |
| Indole Acetic Acid Metabolite | 35% | 51% |
| This compound | 4% | 2% |
These data clearly indicate that this compound is a minor metabolite, with a small fraction of the administered rizatriptan dose being eliminated in the urine as this entity. The majority of the dose is eliminated as the indole acetic acid metabolite, particularly after oral administration, highlighting the significance of first-pass metabolism.
Metabolic Pathways
The metabolism of rizatriptan is primarily mediated by MAO-A. The formation of this compound represents a minor pathway in the overall metabolic scheme.
Caption: Metabolic pathways of rizatriptan in humans.
Experimental Protocols
The primary human study that characterized the disposition and pharmacokinetics of rizatriptan and its metabolites, including this compound, employed a crossover design.
Study Design
A key study involved a two-period, open-label, crossover design in healthy male volunteers.
-
Period 1: Subjects received a single 3 mg intravenous infusion of [14C]rizatriptan over 30 minutes.
-
Period 2: Following a washout period, the same subjects received a single 10 mg oral dose of [14C]rizatriptan.
A separate high-dose study was also conducted where healthy male volunteers received a single 60 mg oral dose of non-labeled rizatriptan to facilitate metabolite identification.
Caption: Experimental workflow for human pharmacokinetic studies of rizatriptan.
Sample Collection and Analysis
-
Sample Collection: Blood and urine samples were collected at predetermined time points after drug administration.
-
Analytical Methods: The concentrations of rizatriptan and its metabolites in plasma and urine were determined using validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS). For the identification of metabolites in the high-dose study, nuclear magnetic resonance (NMR) spectroscopy was also employed.
Disposition of this compound
Absorption and Formation
Rizatriptan is well-absorbed after oral administration. The formation of this compound occurs during the metabolic processes that follow absorption. As it is a minor metabolite, the specific enzymes responsible for its formation, other than the general context of oxidative metabolism, are not extensively detailed in the available literature.
Distribution
There is no specific information available on the distribution of this compound in human tissues. Given its minor contribution to the overall metabolite profile and its presumed high polarity, its distribution is likely limited.
Metabolism and Elimination
This compound is considered a final metabolic product and is eliminated from the body primarily through urinary excretion. As an inactive metabolite, it does not undergo further significant metabolism. The urinary excretion data (Table 1) represents the primary route of elimination for this compound.
Conclusion
This compound is a minor, pharmacologically inactive metabolite of rizatriptan in humans. Its formation represents a minor metabolic pathway, with the majority of rizatriptan being metabolized by MAO-A to the indole acetic acid derivative. The disposition of this compound is characterized by its formation during rizatriptan metabolism and its subsequent elimination in the urine. For drug development professionals, the low abundance and lack of pharmacological activity of this compound suggest that it is unlikely to contribute to either the therapeutic effects or the adverse event profile of rizatriptan.
References
Unveiling the Inactivity: A Technical Guide to the Biological Profile of Rizatriptan N-oxide at 5-HT1B/1D Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rizatriptan (B1679398) is a potent and selective serotonin (B10506) 5-HT1B/1D receptor agonist, widely used in the acute treatment of migraine. Its therapeutic action is mediated by agonist activity at these receptors, leading to cranial vasoconstriction and inhibition of neuropeptide release. The metabolism of rizatriptan results in several byproducts, including Rizatriptan N-oxide. This technical guide consolidates available pharmacological data and outlines the standard experimental procedures used to characterize ligand activity at 5-HT1B/1D receptors. Official documentation and metabolism studies consistently classify this compound as a minor metabolite that is pharmacologically inactive at the 5-HT1B/1D receptor. While direct quantitative binding or functional data for the N-oxide metabolite are not available in published literature, its designation as "inactive" is based on comprehensive pharmacological profiling performed during drug development.
Pharmacological Profile of Rizatriptan and its Metabolites
Rizatriptan's primary route of metabolism is oxidative deamination by monoamine oxidase-A (MAO-A) to an inactive indole (B1671886) acetic acid metabolite.[1][2] Other minor metabolites are also formed, including N-monodesmethyl-rizatriptan, the N-oxide, and a 6-hydroxy compound.[1][2][3]
-
Rizatriptan (Parent Compound): A high-affinity agonist at 5-HT1B and 5-HT1D receptors, which is the basis for its therapeutic effect in migraine.
-
N-monodesmethyl-rizatriptan: A minor metabolite with pharmacological activity at the 5-HT1B/1D receptor similar to the parent compound. However, its plasma concentrations are only about 14% of rizatriptan and it is eliminated at a similar rate.
-
This compound: Consistently described as a minor metabolite that is not active at the 5-HT1B/1D receptor.
-
Other Metabolites: The indole acetic acid metabolite, the 6-hydroxy compound, and the sulfate (B86663) conjugate of the 6-hydroxy metabolite are also not active at the 5-HT1B/1D receptor.
Data Presentation: Receptor Binding and Functional Activity
The following tables summarize the known activity of the parent compound, Rizatriptan. It is crucial to note the absence of published quantitative data for this compound, reflecting its classification as inactive.
Table 1: Comparative Biological Activity at 5-HT1B/1D Receptors
| Compound | Target | Assay Type | Species | Value | Citation |
| Rizatriptan | 5-HT1B | Binding Affinity (pKi) | Human | 8.0 | |
| 5-HT1D | Binding Affinity (pKi) | Human | 8.8 | ||
| This compound | 5-HT1B / 5-HT1D | Binding / Functional | - | Not Active |
Note: "Not Active" indicates that in the pharmacological studies required for drug approval, the compound did not show significant affinity or efficacy at the target receptors. Specific quantitative values (e.g., Ki > 10,000 nM) are not publicly available.
Signaling Pathways of 5-HT1B/1D Receptors
The 5-HT1B and 5-HT1D receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This is the canonical signaling pathway for these receptors. The dissociation of the G protein heterotrimer also liberates Gβγ subunits, which can modulate the activity of other effectors, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Experimental Protocols
To determine the biological activity of a compound like this compound, two primary types of in vitro assays are employed: radioligand binding assays to measure affinity for the receptor, and functional assays to measure the cellular response upon binding.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity (Ki) of a test compound by measuring its ability to displace a known radioactive ligand from the receptor.
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1B and 5-HT1D receptors.
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing recombinant human 5-HT1B or 5-HT1D receptors.
-
Radioligand: A high-affinity radiolabeled antagonist or agonist, such as [3H]-GR125743 or [125I]-GTI.
-
Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known, non-radioactive 5-HT1B/1D ligand (e.g., serotonin or sumatriptan) to saturate all receptors.
-
Assay Buffer: Tris-HCl buffer containing appropriate ions (e.g., MgCl2, CaCl2) and protease inhibitors.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure radioactivity.
Protocol:
-
Preparation: Thaw receptor membrane aliquots on ice and homogenize in ice-cold assay buffer to ensure a uniform suspension.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically a serial dilution), and the radioligand at a fixed concentration (usually at or below its Kd value).
-
Controls:
-
Total Binding: Wells containing buffer, radioligand, and vehicle only.
-
Non-specific Binding: Wells containing buffer, radioligand, and the non-specific binding control.
-
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay (cAMP Inhibition)
This assay measures the ability of a compound to act as an agonist, antagonist, or inverse agonist by quantifying its effect on the intracellular second messenger cAMP.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the human 5-HT1B and 5-HT1D receptors.
Materials:
-
Cell Line: A whole-cell system (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT1B or 5-HT1D receptor.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556), to raise basal cAMP levels, allowing for the measurement of inhibition.
-
Test Compound: this compound.
-
Reference Agonist: Rizatriptan or 5-HT.
-
cAMP Detection Kit: A commercial kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.
-
Cell Culture Medium and Buffers: Standard reagents for cell maintenance and stimulation.
Protocol:
-
Cell Plating: Seed the cells into 96- or 384-well plates and grow to an appropriate confluency.
-
Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Add the test compound (this compound) at various concentrations, along with a fixed concentration of forskolin.
-
Controls:
-
Basal Control: Cells with buffer only.
-
Stimulated Control: Cells with forskolin only.
-
Reference Agonist Control: Cells with forskolin and the reference agonist at a saturating concentration.
-
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for changes in intracellular cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the cAMP concentration according to the detection kit manufacturer's instructions. This typically involves adding detection reagents that generate a signal (e.g., fluorescence) inversely proportional to the amount of cAMP produced.
-
Data Analysis:
-
Normalize the data to the stimulated (0% inhibition) and basal (100% inhibition) controls.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximal inhibition achieved).
-
An Emax near 0% would confirm that this compound is inactive as an agonist.
-
Conclusion
References
Literature review on the discovery of Rizatriptan N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rizatriptan, a potent and selective 5-HT1B/1D receptor agonist, is a widely prescribed therapeutic agent for the acute treatment of migraine headaches. Understanding the metabolic fate of Rizatriptan is crucial for a comprehensive assessment of its efficacy and safety profile. This technical guide provides an in-depth review of the discovery, synthesis, and characterization of a minor, yet significant, metabolite: Rizatriptan N-oxide. This document details the experimental methodologies employed in its identification and characterization, presents quantitative data in a structured format, and visualizes the key pathways and workflows involved in its discovery.
Metabolic Pathway of Rizatriptan
Rizatriptan undergoes extensive first-pass metabolism, with the primary route being oxidative deamination by monoamine oxidase-A (MAO-A) to form the inactive indole (B1671886) acetic acid metabolite.[1] This pathway accounts for a significant portion of the drug's elimination.[1] However, several minor metabolites have also been identified, including N-monodesmethyl-rizatriptan, a 6-hydroxy-rizatriptan, and this compound.[1][2] The formation of this compound represents a minor metabolic pathway.
Caption: Metabolic pathways of Rizatriptan.
Discovery and Identification of this compound
The identification of this compound was a result of human metabolism studies designed to elucidate the disposition and pharmacokinetic profile of Rizatriptan.
Experimental Workflow for Metabolite Identification
The discovery of this compound followed a systematic workflow involving in vivo studies and subsequent analytical characterization of biological samples.
Caption: Workflow for the discovery of Rizatriptan metabolites.
Detailed Experimental Protocols
1. In Vivo Human Metabolism Study
-
Subjects: Healthy male volunteers.
-
Drug Administration: A single oral dose of 10 mg of [14C]Rizatriptan was administered. In a separate study phase, a single intravenous dose of 3 mg was also administered.[3]
-
Sample Collection: Urine and feces were collected over a period of 120 hours following drug administration.
-
Radioactivity Measurement: Total radioactivity in urine and feces was measured to determine the extent of excretion.
2. Metabolite Profiling and Identification
-
Sample Preparation: Urine samples were prepared for analysis, which likely involved centrifugation to remove particulate matter and potentially solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
An HPLC system was used to separate the parent drug and its metabolites from the urine matrix.
-
The separated compounds were then introduced into a tandem mass spectrometer.
-
Full scan mass spectra were acquired to identify potential metabolites based on their mass-to-charge ratio (m/z). The expected m/z for the protonated molecule of this compound is 286.17.
-
Product ion scans (MS/MS) were performed on the potential metabolite peaks to obtain fragmentation patterns, which provide structural information.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Metabolites of interest were isolated from the urine, likely using preparative HPLC.
-
Quantitative Data on this compound
The following table summarizes the key quantitative data related to the excretion of Rizatriptan and its metabolites.
| Parameter | Oral Administration (10 mg) | Intravenous Administration (3 mg) | Reference |
| Total Radioactivity Recovery | |||
| Urine | 82% of dose | 89% of dose | |
| Feces | 12% of dose | Not Reported | |
| Urinary Excretion | |||
| Unchanged Rizatriptan | ~14% of dose | ~26% of dose | |
| Indole Acetic Acid Metabolite | ~51% of dose | ~35% of dose | |
| This compound | ~2% of dose | ~4% of dose | **** |
Synthesis and Characterization of this compound
For definitive identification and to serve as a reference standard, this compound was synthesized.
Synthetic Protocol
The synthesis of this compound can be achieved through the oxidation of Rizatriptan base. The following is a representative synthetic protocol based on literature procedures for the N-oxidation of similar tertiary amines. This protocol is adapted from the general principles of N-oxidation and the specific details provided in the literature for the preparation of Rizatriptan impurities.
Logical Relationship of Synthesis and Characterization
Caption: Logical workflow for the synthesis and characterization of this compound.
Detailed Synthetic Protocol
-
Materials:
-
Rizatriptan base
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., a mixture of dichloromethane and methanol)
-
-
Procedure:
-
Dissolve Rizatriptan base in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford pure this compound.
-
Characterization Data
The following table summarizes the expected characterization data for this compound.
| Analytical Technique | Expected Results |
| HPLC | A single major peak indicating high purity. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the protonated molecule [M+H]+ at m/z 286.17. |
| 1H NMR | Downfield shift of the signals for the N-methyl protons and the methylene (B1212753) protons adjacent to the N-oxide group compared to Rizatriptan. |
| 13C NMR | Shift in the carbon signals of the N-methyl groups and the adjacent methylene group due to the electronic effect of the N-oxide functionality. |
| Infrared (IR) Spectroscopy | Characteristic absorption band for the N-O stretching vibration. |
Note: While the synthesis and characterization have been reported, specific spectral data such as NMR chemical shifts and detailed mass fragmentation patterns are not widely available in peer-reviewed literature and are often proprietary. Researchers requiring a certified reference standard should obtain it from a commercial supplier who can provide a complete certificate of analysis.
Conclusion
The discovery of this compound was a key step in understanding the complete metabolic profile of Rizatriptan. Although a minor metabolite, its identification through rigorous in vivo studies and advanced analytical techniques like LC-MS/MS and NMR spectroscopy provided a more complete picture of the drug's disposition in humans. The synthesis and characterization of this metabolite have been crucial for its use as a reference standard in further analytical and metabolic studies. This technical guide provides a comprehensive overview of the processes and data that underpinned the discovery of this compound, offering valuable insights for professionals in the fields of drug metabolism, analytical chemistry, and pharmaceutical development.
References
CAS number and molecular formula for Rizatriptan N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Rizatriptan N-oxide, a known metabolite and potential impurity of the anti-migraine drug Rizatriptan. This document outlines its chemical identity, methods of preparation through forced degradation, and analytical characterization techniques. Furthermore, it contextualizes the relevance of this compound within the broader metabolic pathway of its parent compound.
Chemical and Physical Data
This compound is identified by the following chemical identifiers and properties. This data is crucial for its accurate identification and characterization in research and quality control settings.
| Parameter | Value | Reference |
| CAS Number | 260435-42-5 | [1] |
| Molecular Formula | C15H19N5O | [1] |
| Molecular Weight | 285.3 g/mol | [1] |
| Formal Name | N,N-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine N-oxide | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO and Methanol (B129727) |
Synthesis and Formation
This compound is not typically synthesized as a primary pharmaceutical ingredient but is rather formed as a metabolite or a degradation product under oxidative conditions. Understanding its formation is critical for the development of stable Rizatriptan formulations and for impurity profiling.
Experimental Protocol: Forced Degradation for this compound Generation
This protocol describes a method for the intentional degradation of Rizatriptan to produce this compound for analytical and research purposes.
Objective: To generate this compound through oxidative stress.
Materials:
-
Rizatriptan benzoate (B1203000) Active Pharmaceutical Ingredient (API)
-
3% Hydrogen Peroxide (H₂O₂)
-
Mobile phase (e.g., as used in HPLC analysis)
-
Volumetric flasks (50 ml)
-
Pipettes
Procedure:
-
Weigh 50 mg of Rizatriptan benzoate API and transfer it to a 50 ml volumetric flask.
-
Dissolve the API in 10 ml of the chosen mobile phase.
-
Add 5 ml of 3% hydrogen peroxide to the flask.
-
Allow the mixture to stand at room temperature for 1 hour to facilitate oxidation.
-
After the exposure period, dilute the solution to the mark with the mobile phase.
-
Further dilutions can be made as required for the specific analytical technique being employed.
Logical Workflow for Forced Degradation:
Analytical Characterization
The identification and quantification of this compound as an impurity are typically achieved using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
A common method for the separation and quantification of Rizatriptan and its impurities.
-
Column: Perfectsil (C18, 250 mm × 4.6 mm, 5.0 μ) or equivalent.
-
Mobile Phase: A mixture of 0.01 M Phosphate buffer and methanol (e.g., 80:20 v/v). The pH of the buffer is adjusted to 5.0 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR)
These techniques are employed for the structural elucidation and confirmation of this compound and other degradation products. High-resolution mass spectrometry can be used to determine the elemental composition and molecular formula. NMR spectroscopy provides detailed information about the chemical structure.
Metabolic Pathway of Rizatriptan
Rizatriptan undergoes metabolism in the body, primarily through oxidative deamination by monoamine oxidase-A (MAO-A). This process leads to the formation of an inactive indole (B1671886) acetic acid metabolite as the major product. This compound is formed as a minor, pharmacologically inactive metabolite.
Metabolic Pathway of Rizatriptan:
Conclusion
This technical guide provides essential information on this compound for professionals in the field of drug development and research. The provided data and protocols for its generation and characterization are fundamental for impurity profiling and ensuring the quality and stability of Rizatriptan-containing pharmaceutical products. A thorough understanding of the metabolic fate of Rizatriptan, including the formation of minor metabolites like the N-oxide, is crucial for a complete pharmacological and toxicological assessment.
References
Formation of Rizatriptan N-oxide Under Oxidative Stress Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rizatriptan, a selective 5-hydroxytryptamine (5-HT)1B/1D receptor agonist, is widely used for the acute treatment of migraine headaches. As with any pharmaceutical compound, understanding its stability and degradation pathways is critical for ensuring product quality, safety, and efficacy. One of the key degradation products of Rizatriptan is its N-oxide derivative, formed under oxidative stress conditions. This technical guide provides a comprehensive overview of the formation of Rizatriptan N-oxide, including the underlying chemical mechanisms, detailed experimental protocols for its generation and analysis, and quantitative data from forced degradation studies.
This compound is a known impurity and a product of oxidative degradation[1]. Forced degradation studies, which intentionally expose the drug substance to harsh conditions, are essential for identifying potential degradation products and developing stability-indicating analytical methods[2]. This document will delve into the specifics of oxidative stress testing for Rizatriptan, offering valuable insights for researchers and professionals involved in drug development and quality control.
Chemical Structures
A clear understanding of the molecular structures of Rizatriptan and its N-oxide is fundamental.
Caption: Chemical structures of Rizatriptan and this compound.
Formation of this compound under Oxidative Stress
Rizatriptan contains a tertiary amine group that is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This reaction is a common degradation pathway for many pharmaceutical compounds containing tertiary amine moieties when exposed to oxidizing agents.
Mechanism of N-Oxidation
The oxidation of the tertiary amine in Rizatriptan by hydrogen peroxide (H₂O₂) proceeds through a nucleophilic attack of the nitrogen atom on the oxygen atom of the peroxide.
Caption: Simplified mechanism of Rizatriptan N-oxidation.
Experimental Protocols for Forced Oxidative Degradation
Forced degradation studies are performed to intentionally degrade a drug substance to identify its degradation products and develop stability-indicating methods.
General Workflow for a Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study.
Caption: Workflow for a forced oxidative degradation study.
Detailed Protocol for Oxidative Degradation of Rizatriptan Benzoate (B1203000)
This protocol is based on a published forced degradation study[3][4].
Materials:
-
Rizatriptan benzoate Active Pharmaceutical Ingredient (API) or tablet formulation
-
3% (v/v) Hydrogen Peroxide (H₂O₂)
-
HPLC grade mobile phase constituents (e.g., methanol, phosphate (B84403) buffer)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation (API): Accurately weigh 50 mg of Rizatriptan benzoate API and transfer it to a 50 mL volumetric flask. Dissolve in 10 mL of the mobile phase[3].
-
Sample Preparation (Tablet): For tablet formulations, use an amount of powdered tablet equivalent to 20 mg of Rizatriptan and transfer to a 100 mL volumetric flask with 10 mL of mobile phase.
-
Stress Application: To each flask, add 5 mL of 3% hydrogen peroxide.
-
Incubation: Expose the solutions for 1 hour at room temperature.
-
Final Preparation: After the incubation period, dilute the solutions to the final volume with the mobile phase. For further analysis, a 5 mL aliquot of each sample can be diluted to 50 mL (for API) or 20 mL (for tablet) with the mobile phase.
Analytical Methods for Quantification and Characterization
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the primary technique for separating and quantifying Rizatriptan and its degradation products.
HPLC Method for Separation of Rizatriptan and this compound
A validated stability-indicating HPLC method is crucial for resolving Rizatriptan from its N-oxide and other potential degradants.
Table 1: HPLC Method Parameters for Rizatriptan and its N-oxide
| Parameter | Condition |
| Column | Perfectsil C18 (250 mm x 4.6 mm, 5.0 µm) |
| Mobile Phase | 0.01 M Phosphate buffer : Methanol (80:20 v/v), pH 5.0 adjusted with orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Temperature | Ambient |
Mass Spectrometry (MS) for Characterization
LC-MS is a powerful tool for the identification and structural elucidation of degradation products. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern provide valuable information.
-
Rizatriptan: Molecular Formula: C₁₅H₁₉N₅, Molecular Weight: 269.34 g/mol
-
This compound: Molecular Formula: C₁₅H₁₉N₅O, Molecular Weight: 285.34 g/mol
A characteristic fragmentation of N-oxides in mass spectrometry is the loss of an oxygen atom ([M+H]⁺ - 16). In the case of this compound, a fragment corresponding to the m/z of the protonated Rizatriptan would be expected.
Quantitative Data from Forced Degradation Studies
The extent of degradation under oxidative stress can vary depending on the specific experimental conditions.
Table 2: Summary of Quantitative Data from Oxidative Stress Studies of Rizatriptan
| Oxidizing Agent | Concentration | Exposure Time | Temperature | % Recovery of Rizatriptan | Reference |
| Hydrogen Peroxide | 3% | 1 hour | Room Temperature | 9.27% | |
| Hydrogen Peroxide | 3.0% | Not specified | Not specified | "Considerable degradation" | |
| Hydrogen Peroxide | 1% | 1 hour | 70°C | No change observed |
Note: The study reporting 9.27% recovery indicates significant degradation, with only this percentage of the parent drug remaining.
Conclusion
The formation of this compound is a critical degradation pathway for Rizatriptan under oxidative stress conditions. This technical guide has provided a comprehensive overview of this process, including the underlying chemical mechanism, detailed experimental protocols for its induction and analysis, and quantitative data. A thorough understanding of this degradation pathway is essential for the development of stable formulations of Rizatriptan and for the implementation of robust, stability-indicating analytical methods in quality control. The provided workflows and protocols serve as a valuable resource for scientists and researchers in the pharmaceutical industry.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Rizatriptan N-oxide
Abstract: This application note describes a validated analytical method for the quantification of Rizatriptan N-oxide, a potential impurity and minor metabolite of Rizatriptan. A robust and sensitive High-Performance Liquid Chromatography (HPLC) method with UV detection is presented for the analysis of this compound in bulk drug substances. Additionally, a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma is outlined to support pharmacokinetic and drug metabolism studies. All methodologies are presented with detailed protocols and validation data to ensure accuracy, precision, and reliability.
Introduction
Rizatriptan is a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist used in the acute treatment of migraine headaches. During its synthesis and storage, impurities can arise, one of which is this compound. Furthermore, this compound is also a minor metabolite of Rizatriptan, formed in the body after administration[1]. Therefore, a reliable analytical method for the quantification of this compound is crucial for quality control of the active pharmaceutical ingredient (API) and for comprehensive pharmacokinetic studies.
This document provides a detailed protocol for an HPLC-UV method for the determination of this compound in bulk Rizatriptan benzoate (B1203000). It also proposes a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma, which is essential for researchers and scientists in the field of drug development and clinical pharmacology.
Metabolic Pathway of Rizatriptan
Rizatriptan undergoes metabolism in the body primarily through oxidative deamination by monoamine oxidase-A (MAO-A) to form an inactive indole (B1671886) acetic acid metabolite. Other minor metabolites include N-monodesmethyl-rizatriptan, a 6-hydroxy compound, and this compound.[1]
Quantification of this compound in Bulk Drug Substance (HPLC-UV Method)
This section details a validated reverse-phase HPLC method for the quantification of this compound as an impurity in Rizatriptan benzoate bulk drug substance. The method is based on a published study by Lawande (2017).
Experimental Protocol
3.1.1. Materials and Reagents
-
Rizatriptan Benzoate (API)
-
This compound reference standard
-
Potassium dihydrogen phosphate (B84403) (KH2PO4), analytical grade
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Orthophosphoric acid, analytical grade
-
Water, HPLC grade
3.1.2. Instrumentation
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System or equivalent)
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
3.1.3. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | ODS 3V, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.25 mM KH2PO4 buffer (pH adjusted to 2.0 with orthophosphoric acid) : Methanol (95:5 v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient composition is utilized over a 35-minute run time. |
| Flow Rate | 1.0 mL/minute |
| Column Temperature | 40°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
3.1.4. Preparation of Solutions
-
Buffer (Mobile Phase A): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.25 mM solution. Adjust the pH to 2.0 with orthophosphoric acid. Add methanol in a 95:5 (buffer:methanol) ratio.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., methanol) to obtain a stock solution of a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 450 ng/mL to 11000 ng/mL.
-
Sample Preparation: Accurately weigh a known amount of Rizatriptan benzoate bulk drug, dissolve it in the mobile phase, and dilute to a suitable concentration for analysis.
Method Validation Summary
The following table summarizes the validation parameters for the HPLC-UV method for this compound quantification in bulk drug substance, based on the findings by Lawande (2017).
| Validation Parameter | Result |
| Linearity Range | 450 - 11000 ng/mL |
| Correlation Coefficient (r²) | 0.999 |
| Limit of Detection (LOD) | 150 ng/mL |
| Limit of Quantification (LOQ) | 450 ng/mL |
| Accuracy (% Recovery) | 96.0 - 102.0% |
| Precision (%RSD) | Not explicitly stated, but the method was found to be precise. |
| Specificity | The method demonstrated good resolution between Rizatriptan and this compound (Resolution > 6). |
| Retention Time of Rizatriptan | 22.6 minutes |
| Retention Time of this compound | 24.7 minutes |
Proposed Method for Quantification of this compound in Human Plasma (LC-MS/MS Method)
As a minor metabolite, the concentration of this compound in plasma is expected to be low. Therefore, a highly sensitive and selective LC-MS/MS method is proposed for its quantification. The following protocol is a starting point and will require optimization and validation.
Experimental Workflow
References
Application Note: High-Performance Liquid Chromatographic Method for the Separation of Rizatriptan from its N-oxide Impurity
[AN-HPLC-001]
Abstract
This application note describes a precise, and accurate HPLC-UV method for the separation and quantification of Rizatriptan (B1679398) from its N-oxide impurity. The method is crucial for quality control in the manufacturing of Rizatriptan, a selective 5-hydroxytryptamine1B/1D receptor agonist used in the treatment of migraine headaches. The N-oxide is a potential impurity and degradation product that needs to be monitored to ensure the safety and efficacy of the drug product.[1] This method utilizes a reversed-phase C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier, enabling effective separation and quantification with UV detection.
Introduction
Rizatriptan is an anti-migraine drug that functions by selectively activating 5-HT1B/1D receptors.[2] During its synthesis and storage, impurities can form, one of which is Rizatriptan N-oxide.[1] Regulatory guidelines necessitate the monitoring and control of such impurities in active pharmaceutical ingredients (APIs) and finished drug products. Therefore, a reliable and robust analytical method is essential for the separation and quantification of Rizatriptan from its N-oxide impurity. This document provides a detailed protocol for an HPLC-UV method suitable for this purpose.
Experimental Protocol
Materials and Reagents
-
Rizatriptan Benzoate (B1203000) Reference Standard
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Orthophosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical Balance
-
pH Meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM Potassium Dihydrogen Orthophosphate (pH 3.5, adjusted with Orthophosphoric Acid) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 225 nm |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
Buffer Preparation (20 mM Potassium Dihydrogen Orthophosphate, pH 3.5): Dissolve 2.72 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid.
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 70:30 (v/v). Degas the mobile phase by sonication for 15 minutes before use.
Standard Stock Solution of Rizatriptan (100 µg/mL): Accurately weigh about 10 mg of Rizatriptan Benzoate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Working Standard Solution (for system suitability): Prepare a mixed working standard solution containing Rizatriptan (50 µg/mL) and this compound (10 µg/mL) by diluting the stock solutions with the mobile phase.
Sample Preparation (for drug substance): Accurately weigh about 10 mg of the Rizatriptan drug substance, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Further dilute to achieve a final concentration of approximately 50 µg/mL of Rizatriptan. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The performance of the method was evaluated, and the quantitative data are summarized in the table below.
| Parameter | Rizatriptan | This compound |
| Retention Time (min) | ~5.2 | ~7.8 |
| Linearity Range (µg/mL) | 0.20 - 20[3] | 0.45 - 11[4] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.016 | 0.15 |
| LOQ (µg/mL) | 0.0528 | 0.45 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 96.0 - 102.0 |
| Precision (%RSD) | < 2.0 | < 2.0 |
Experimental Workflow
Caption: Workflow for the HPLC analysis of Rizatriptan and its N-oxide impurity.
Conclusion
The described HPLC-UV method provides a reliable and robust means for the separation and quantification of Rizatriptan and its N-oxide impurity. The method is specific, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical industry. The clear separation between the two compounds ensures that the N-oxide impurity can be accurately monitored to meet regulatory requirements.
References
Application Note: Quantitative Determination of Rizatriptan N-oxide in Human Urine by LC-MS/MS
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of Rizatriptan N-oxide, a metabolite of the anti-migraine drug Rizatriptan, in human urine. The method employs a simple "dilute-and-shoot" sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and clinical monitoring of Rizatriptan.
Introduction
Rizatriptan is a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist used for the acute treatment of migraine headaches. The drug is metabolized in the body, with a portion being excreted in the urine as various metabolites, including this compound. Accurate measurement of this metabolite is crucial for understanding the complete pharmacokinetic profile of Rizatriptan. This application note provides a comprehensive protocol for the reliable quantification of this compound in human urine using LC-MS/MS, a highly sensitive and specific analytical technique.
Experimental
Materials and Reagents
-
This compound analytical standard
-
Rizatriptan N10-Oxide-d6 (internal standard, IS)
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
Formic acid (LC-MS grade)
-
Human urine (drug-free)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Standard Solution Preparation
Prepare stock solutions of this compound and Rizatriptan N10-Oxide-d6 in methanol (B129727) at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution of the stock solutions with a mixture of water and acetonitrile (50:50, v/v) to create calibration standards and quality control (QC) samples.
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
In a microcentrifuge tube, combine 50 µL of urine with 450 µL of the internal standard working solution (in 50:50 water:acetonitrile).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A gradient elution is recommended to ensure good separation from endogenous urine components. A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for re-equilibration.
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The Multiple Reaction Monitoring (MRM) transitions for this compound and its deuterated internal standard are provided in the table below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 286.2 | 270.2 | 20 |
| This compound | 286.2 | 58.1 | 25 |
| Rizatriptan N10-Oxide-d6 (IS) | 292.2 | 276.2 | 20 |
| Rizatriptan N10-Oxide-d6 (IS) | 292.2 | 64.1 | 25 |
Note: The collision energies provided are starting points and should be optimized for the specific instrument used.
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound.
| Parameter | This compound | Rizatriptan N10-Oxide-d6 (IS) |
| Molecular Formula | C15H19N5O | C15H13D6N5O |
| Molecular Weight | 285.34 g/mol | 291.38 g/mol |
| Precursor Ion [M+H]+ (m/z) | 286.2 | 292.2 |
| Product Ion 1 (m/z) | 270.2 ([M+H-16]+) | 276.2 ([M+H-16]+) |
| Product Ion 2 (m/z) | 58.1 | 64.1 |
Experimental Workflow Diagram
Application of Rizatriptan N-oxide as a Certified Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rizatriptan N-oxide is a primary metabolite and a potential impurity in the synthesis of Rizatriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine headaches.[1] As a certified reference standard (CRS), this compound is an essential tool for pharmaceutical quality control, pharmacokinetic studies, and drug metabolism research. This document provides detailed application notes and protocols for the utilization of this compound CRS in analytical method development and validation, impurity profiling, and bioanalytical assays.
Physicochemical Data
A certified reference standard of this compound provides a highly characterized material for accurate and reproducible analytical measurements. The key physicochemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | N,N-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine N-oxide |
| Synonyms | Rizatriptan EP Impurity H |
| CAS Number | 260435-42-5 |
| Molecular Formula | C15H19N5O |
| Molecular Weight | 285.34 g/mol |
| Purity | ≥98% |
| Solubility | Soluble in DMSO and Methanol |
Data sourced from various suppliers of certified reference standards.[2][3][4][5]
Application 1: Quantification of this compound as an Impurity in Rizatriptan Bulk Drug
The presence of impurities in active pharmaceutical ingredients (APIs) must be closely monitored to ensure the safety and efficacy of the final drug product. This compound is a known impurity that can form during the synthesis or degradation of Rizatriptan. A validated high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method is crucial for the accurate quantification of this impurity.
Experimental Protocol: UPLC-UV Method
This protocol is adapted from a published method for the determination of this compound impurity in Rizatriptan benzoate (B1203000) bulk drug substance.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| Chromatograph | UPLC system with a UV detector |
| Column | Acquity BEH C18 (100 mm x 3.0 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Orthophosphoric acid in water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | Time (min) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 280 nm |
| Injection Volume | 5 µL |
| Diluent | Acetonitrile |
2. Preparation of Standard Solutions:
-
Stock Standard Solution of this compound (38 µg/mL): Accurately weigh approximately 3.8 mg of this compound Certified Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (0.38 µg/mL): Pipette 1.0 mL of the Stock Standard Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
3. Preparation of Sample Solution:
-
Accurately weigh approximately 400 mg of Rizatriptan benzoate bulk drug and transfer to a 20 mL volumetric flask.
-
Add approximately 10 mL of diluent and sonicate for 10 minutes to dissolve.
-
Dilute to volume with the diluent.
4. System Suitability:
Inject the Working Standard Solution (0.38 µg/mL) six times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.
5. Analysis:
Inject the blank (diluent), Working Standard Solution, and Sample Solution into the chromatograph and record the chromatograms.
6. Calculation:
Calculate the amount of this compound in the Rizatriptan benzoate sample using the following formula:
% this compound = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Sample is the peak area of this compound in the sample chromatogram.
-
Area_Standard is the average peak area of this compound in the standard chromatograms.
-
Conc_Standard is the concentration of the this compound Working Standard Solution.
-
Conc_Sample is the concentration of the Rizatriptan benzoate Sample Solution.
Logical Workflow for Impurity Analysis
Caption: Workflow for the quantification of this compound impurity.
Application 2: Bioanalytical Method for Pharmacokinetic Studies
This compound is a metabolite of Rizatriptan, and its quantification in biological matrices such as plasma is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for such bioanalytical applications.
Proposed Experimental Protocol: LC-MS/MS Method for Quantification in Human Plasma
This proposed protocol is based on established LC-MS/MS methods for the parent drug, Rizatriptan, and can be adapted and validated for this compound.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| Chromatograph | LC-MS/MS system (e.g., Triple Quadrupole) |
| Column | C8 or C18 column (e.g., Zorbax XDB C8, 150 x 4.6 mm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 mL/min (with split to MS) |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | This compound: To be determined by direct infusion of the CRS. A possible transition would be the precursor ion [M+H]+ to a prominent product ion. |
| Internal Standard | A stable isotope-labeled analog of this compound or a structurally similar compound (e.g., Zolmitriptan). |
2. Preparation of Standard and Quality Control (QC) Solutions:
-
Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve this compound CRS in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in 50:50 methanol:water to create calibration curve standards.
-
Calibration Standards and QC Samples: Spike blank human plasma with the working standard solutions to achieve the desired concentration range for the calibration curve and for low, medium, and high QC samples.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.
4. Method Validation:
The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.
Signaling Pathway of Rizatriptan Metabolism
Caption: Simplified metabolic pathway of Rizatriptan.
Application 3: Use as an Internal Standard
While a stable isotope-labeled version of the analyte is the ideal internal standard (IS) for mass spectrometry-based assays, in its absence, a structurally similar compound can be used. Given its structural similarity to Rizatriptan and its metabolites, this compound CRS could potentially be used as an internal standard in the quantification of other related impurities or metabolites, provided it is not present in the study samples and its chromatographic behavior is suitable. The validation of its use as an IS would be critical and would need to follow regulatory guidelines.
Conclusion
This compound, as a certified reference standard, is an indispensable tool for ensuring the quality and safety of Rizatriptan drug products and for conducting comprehensive pharmacokinetic and metabolic studies. The protocols and information provided herein offer a framework for its effective application in a research and regulatory setting. Adherence to good laboratory practices and thorough method validation are paramount for obtaining accurate and reliable results.
References
Application Note: Quantitative Analysis of N-oxide Impurity in Bulk Rizatriptan Benzoate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of the N-oxide impurity in bulk Rizatriptan (B1679398) benzoate (B1203000) using a validated stability-indicating reverse phase high-performance liquid chromatography (RP-HPLC) method.
Introduction
Rizatriptan benzoate is a selective 5-hydroxytryptamine 1B/1D (5-HT1B/1D) receptor agonist used in the treatment of migraine headaches. As with any active pharmaceutical ingredient (API), the purity of Rizatriptan benzoate is critical to its safety and efficacy. During synthesis or upon storage, impurities can arise. One potential process-related impurity and degradation product is Rizatriptan N-oxide.[1][2][3][4] The N-oxide is formed under oxidative conditions and its presence must be monitored and controlled within acceptable limits as per regulatory guidelines.[5]
This application note details a robust and validated RP-HPLC method for the separation and quantification of this compound impurity in bulk Rizatriptan benzoate. The method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control analysis.
Chemical Structures
A visual representation of the chemical structures of Rizatriptan and its N-oxide impurity is crucial for understanding the molecular transformation.
Caption: Structural relationship between Rizatriptan and its N-oxide impurity.
Experimental Protocol: RP-HPLC Method
This section provides a detailed protocol for the quantitative determination of this compound.
Materials and Reagents
-
Rizatriptan benzoate bulk drug substance
-
This compound reference standard
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄), analytical grade
-
Orthophosphoric acid, analytical grade
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Purified water, HPLC grade
Chromatographic Conditions
A gradient, reversed-phase liquid chromatographic (RP-LC) method is employed for the quantitative determination of this compound.
| Parameter | Condition |
| Column | ODS 3V, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.25 mM Potassium dihydrogen phosphate buffer (pH 2.0) : Methanol (95:5 v/v) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/minute |
| Column Temperature | 40°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Run Time | 35 minutes |
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 10 | 70 | 30 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 30 | 95 | 5 |
| 35 | 95 | 5 |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve an appropriate amount of potassium dihydrogen phosphate in purified water to achieve a 0.25 mM solution. Adjust the pH to 2.0 with orthophosphoric acid. Mix with methanol in a 95:5 (v/v) ratio.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., mobile phase A) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve a specified amount of Rizatriptan benzoate bulk drug in the diluent to achieve a final concentration suitable for analysis.
Method Validation Summary
The analytical method has been validated according to the International Conference on Harmonization (ICH) guidelines.
System Suitability
The system suitability was established by injecting the standard solution multiple times.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.21 |
| Theoretical Plates | ≥ 2000 | 6580.8 |
| % RSD of Peak Area | ≤ 2.0% | 0.29% |
Linearity
The linearity of the method was evaluated over a concentration range of 450-11000 ng/mL for this compound.
| Parameter | Result |
| Correlation Coefficient (R²) | ≥ 0.999 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ for this compound were determined based on the signal-to-noise ratio.
| Parameter | Result (ng/mL) |
| LOD | 150 |
| LOQ | 450 |
Accuracy (Recovery)
The accuracy of the method was determined by spiking the sample with known amounts of this compound.
| Spiking Level | Mean Recovery (%) |
| Low | 96.0 |
| Medium | 98.5 |
| High | 102.0 |
Precision
The precision of the method was evaluated by analyzing multiple preparations of a homogeneous sample.
| Precision Type | % RSD |
| Intra-day | < 2.0 |
| Inter-day | < 2.0 |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound impurity.
Caption: Workflow for the quantitative analysis of this compound impurity.
Forced Degradation Studies
Forced degradation studies were performed on Rizatriptan benzoate to demonstrate the stability-indicating nature of the analytical method.
| Stress Condition | Observation |
| Acid Hydrolysis (0.5 N HCl) | Significant degradation of Rizatriptan was observed. |
| Base Hydrolysis (0.1 N NaOH) | Mild degradation of Rizatriptan was observed. |
| Oxidative (3.0% H₂O₂) | Considerable degradation of Rizatriptan was observed, with the formation of the N-oxide impurity. |
| Thermal (60°C) | Rizatriptan was found to be stable. |
| Photolytic | Rizatriptan was found to be stable. |
The method was able to successfully separate the N-oxide impurity from the main Rizatriptan peak and other degradation products, confirming its stability-indicating capability.
Conclusion
The described RP-HPLC method is a validated, reliable, and robust procedure for the quantitative determination of N-oxide impurity in bulk Rizatriptan benzoate. The method's specificity and stability-indicating properties make it highly suitable for routine quality control testing in a pharmaceutical setting, ensuring the quality and safety of the drug substance.
References
- 1. caymanchem.com [caymanchem.com]
- 2. tlcstandards.com [tlcstandards.com]
- 3. allmpus.com [allmpus.com]
- 4. This compound | C15H19N5O | CID 10069964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development and validation of a specific stability indicating high performance liquid chromatographic method for rizatriptan benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Separation of Rizatriptan Impurities by UPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the separation and quantification of impurities in Rizatriptan benzoate (B1203000) using Ultra-Performance Liquid Chromatography (UPLC). The protocols outlined are designed to ensure high resolution, sensitivity, and accuracy, crucial for quality control and regulatory compliance in the pharmaceutical industry.
Introduction
Rizatriptan benzoate is a selective 5-hydroxytryptamine1 (5-HT1) receptor agonist used in the treatment of migraine headaches. As with any active pharmaceutical ingredient (API), the identification and control of impurities are critical to ensure its safety and efficacy. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity, making it an ideal technique for the analysis of Rizatriptan and its related substances. This application note details a validated UPLC method for the determination of Rizatriptan benzoate and its process-related and degradation impurities.
Quantitative Data Summary
The following tables summarize the quantitative data from a validated UPLC method for the analysis of Rizatriptan benzoate and its impurities.[1]
Table 1: Chromatographic Conditions and Performance
| Parameter | Value |
| Column | C18 stationary phase |
| Mobile Phase | Buffer (10mM Potassium Dihydrogen Ortho Phosphate, pH 3.0) and Acetonitrile (B52724) |
| Flow Rate | 0.3 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 1 µL |
| Total Run Time | 13 minutes |
| Resolution between Rizatriptan and impurities | > 2.0 |
| Correlation Coefficient (r) | > 0.999 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Rizatriptan Impurities
| Impurity | LOD (% of 0.5 mg/mL analyte concentration) | LOQ (% of 0.5 mg/mL analyte concentration) |
| Imp-1 | 0.014% | 0.045% |
| Imp-2 | 0.0019% | 0.006% |
| Imp-3 | 0.0046% | 0.014% |
Experimental Protocols
UPLC Method for General Impurity Profiling
This protocol is a stability-indicating reversed-phase UPLC method for the quantitative determination of Rizatriptan benzoate and its related substances.[1]
a. Materials and Reagents:
-
Rizatriptan benzoate reference standard and samples
-
Potassium dihydrogen orthophosphate (KH2PO4)
-
Orthophosphoric acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
b. Equipment:
-
UPLC system with a photodiode array (PDA) detector
-
C18 column (e.g., Acquity UPLC BEH C18)
-
Analytical balance
-
pH meter
-
Sonicator
c. Preparation of Solutions:
-
Buffer Preparation (10mM KH2PO4, pH 3.0): Dissolve an appropriate amount of potassium dihydrogen orthophosphate in water. Add 2 mL of triethylamine per liter of solution. Adjust the pH to 3.0 with diluted orthophosphoric acid.
-
Mobile Phase: Prepare the mobile phase by mixing the buffer and acetonitrile in a suitable ratio as per the gradient program.
-
Diluent: Use a mixture of water and acetonitrile.
-
Standard Solution Preparation: Accurately weigh and dissolve Rizatriptan benzoate reference standard in the diluent to obtain a known concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the Rizatriptan benzoate sample in the diluent to obtain a similar concentration to the standard solution.
d. Chromatographic Conditions:
-
Column: C18 stationary phase
-
Mobile Phase A: 10mM Potassium Dihydrogen Ortho Phosphate buffer (pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 1 µL
-
Column Temperature: Ambient
-
Gradient Program: A time-based gradient is employed to ensure the separation of all impurities.
e. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the drug substance is subjected to stress conditions as per ICH guidelines, including acid and base hydrolysis, oxidation, photolysis, and thermal degradation.[1][2][3] The degradation products should be well-resolved from the main peak and other impurities.
UPLC Method for a Potential Genotoxic Impurity (Dimer Impurity-A)
This protocol is optimized for the detection and quantification of a specific potential genotoxic impurity, dimer impurity-A.
a. Materials and Reagents:
-
Rizatriptan benzoate samples
-
Dimer impurity-A reference standard
-
Orthophosphoric acid (0.1%) in water
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
b. Equipment:
-
UPLC system with a variable wavelength detector (VWD) or PDA detector
-
Waters Acquity BEH C18 column (100 x 3.0 mm, 1.8 µm)
-
Analytical balance
-
Sonicator
c. Preparation of Solutions:
-
Mobile Phase A: 0.1% orthophosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Diluent: A suitable mixture of water and acetonitrile.
-
Standard Solution Preparation: Prepare a stock solution of dimer impurity-A standard and further dilute to the working concentration (e.g., ~0.38 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the Rizatriptan benzoate sample in the diluent.
d. Chromatographic Conditions:
-
Column: Waters Acquity BEH C18 (100 x 3.0 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% orthophosphoric acid in water and acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (absorption maxima for dimer impurity-A)
-
Injection Volume: 5 µL
-
Oven Temperature: As optimized
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the method development process.
Caption: UPLC workflow for Rizatriptan impurity analysis.
Caption: Logical flow of UPLC method development and validation.
References
Procedures for isolating Rizatriptan N-oxide from degradation studies
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the isolation of Rizatriptan N-oxide, a key degradation product formed during oxidative stress studies of Rizatriptan benzoate (B1203000). The protocols outlined herein detail the forced degradation process to generate the N-oxide, followed by its isolation using preparative high-performance liquid chromatography (HPLC). This guide is intended to assist researchers in obtaining pure this compound for further characterization, impurity profiling, and toxicological assessments, which are critical aspects of drug development and stability testing.
Introduction
Rizatriptan, a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist, is widely used for the treatment of migraine headaches. During its development and as part of routine stability testing, it is crucial to identify and characterize any degradation products that may form under various stress conditions. One such degradation product is this compound, which is known to form under oxidative stress[1]. The isolation of this impurity is essential for its structural elucidation and for the validation of analytical methods used for its quantification in the drug substance and product.
This application note provides a detailed methodology for the generation of this compound through forced degradation and its subsequent isolation using preparative HPLC.
Forced Degradation Protocol to Generate this compound
The following protocol describes the procedure for inducing the formation of this compound through oxidative stress.
2.1. Materials and Reagents
-
Rizatriptan benzoate active pharmaceutical ingredient (API)
-
Hydrogen peroxide (H₂O₂, 3% v/v solution)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
2.2. Experimental Protocol
-
Sample Preparation: Accurately weigh 50 mg of Rizatriptan benzoate API and transfer it to a 50 mL volumetric flask.
-
Dissolution: Add 10 mL of methanol to dissolve the API.
-
Oxidative Stress: Add 5 mL of 3% hydrogen peroxide to the flask.
-
Incubation: Expose the solution to room temperature for 1 hour[2][3].
-
Dilution: After the incubation period, dilute the solution to the mark with the mobile phase used for HPLC analysis.
-
Further Dilution for Analysis: For analytical HPLC, a further dilution may be necessary to achieve a suitable concentration (e.g., 100 µg/mL)[3].
Isolation of this compound using Preparative HPLC
The following protocol outlines the steps for isolating this compound from the degradation mixture using preparative reverse-phase HPLC. This protocol is an adaptation of an analytical method developed for the separation of Rizatriptan and its N-oxide[4].
3.1. Chromatographic Conditions
| Parameter | Analytical HPLC | Preparative HPLC (Suggested) |
| Column | ODS 3V, 250 × 4.6 mm, 5 µm | C18, e.g., 250 x 21.2 mm, 5-10 µm |
| Mobile Phase A | 0.25 mM Potassium dihydrogen phosphate (B84403) buffer (pH 2.0) : Methanol (95:5 v/v) | 0.25 mM Potassium dihydrogen phosphate buffer (pH 2.0) : Methanol (95:5 v/v) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Gradient composition over 35 minutes | A scaled-up gradient based on the analytical method to ensure separation. |
| Flow Rate | 1.0 mL/minute | Scaled up based on column dimensions (e.g., 15-25 mL/min) |
| Detection | 280 nm | 280 nm |
| Column Temperature | 40°C | 40°C |
| Injection Volume | - | Optimized for the preparative column (e.g., 500 µL to several mL) |
3.2. Experimental Protocol
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Sample Injection: Inject the prepared forced degradation sample onto the preparative column.
-
Fraction Collection: Monitor the chromatogram at 280 nm. Based on the retention times of Rizatriptan (approx. 22.6 min) and this compound (approx. 24.7 min) from the analytical method, collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm the purity of the isolated this compound.
-
Solvent Removal: Pool the pure fractions and remove the solvent using a suitable technique such as rotary evaporation or lyophilization to obtain the isolated this compound.
Data Presentation
The following table summarizes the key analytical parameters for this compound as reported in the literature.
| Parameter | Value | Reference |
| Retention Time (Rizatriptan) | 22.6 minutes | |
| Retention Time (this compound) | 24.7 minutes | |
| Linearity Range | 450-11000 ng/ml | |
| Limit of Detection (LOD) | 150 ng/ml | |
| Limit of Quantification (LOQ) | 450 ng/ml | |
| Recovery | 96.0 to 102.0% |
Visualizations
Workflow for Isolation of this compound
Caption: Workflow for the generation and isolation of this compound.
Logical Relationship of Degradation and Isolation
Caption: Formation and subsequent isolation of this compound.
References
Application Note: Solvent Bar Microextraction for Pre-concentration of Rizatriptan and its Metabolites
Abstract
This application note details a robust and sensitive method for the pre-concentration of the anti-migraine drug Rizatriptan and its primary metabolites from biological matrices using Solvent Bar Microextraction (SBME). This technique offers high enrichment factors, efficient sample clean-up, and requires minimal solvent volumes, making it an environmentally friendly alternative to traditional extraction methods. The subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV detection provides a reliable and quantitative determination of the target analytes. This document provides detailed protocols for sample preparation, SBME, and HPLC analysis, along with expected performance data.
Introduction
Rizatriptan is a selective 5-HT1B/1D receptor agonist widely used for the acute treatment of migraine headaches.[1] Its primary route of metabolism is through oxidative deamination by monoamine oxidase-A (MAO-A) to form the inactive indole (B1671886) acetic acid metabolite.[2][3] A minor but pharmacologically active metabolite is N-monodesmethyl-rizatriptan.[2][4] Accurate quantification of Rizatriptan and its metabolites in biological fluids such as plasma and urine is crucial for pharmacokinetic and metabolic studies.
Solvent Bar Microextraction (SBME) is a miniaturized sample preparation technique where a small volume of organic solvent is immobilized within the pores and lumen of a porous hollow fiber membrane, which is then sealed to form a "bar". This solvent bar is introduced into the sample solution, and through passive diffusion, analytes are extracted from the sample matrix into the organic solvent. For ionizable compounds like Rizatriptan, a pH gradient can be utilized to facilitate the extraction and subsequent back-extraction into an acceptor phase within the hollow fiber, leading to high enrichment factors.
This application note provides a comprehensive protocol for the SBME of Rizatriptan and its major metabolites, followed by HPLC-UV analysis.
Key Metabolites of Rizatriptan
The primary metabolic pathway of Rizatriptan involves monoamine oxidase-A (MAO-A), leading to several metabolites.
-
Rizatriptan: The parent drug.
-
N-monodesmethyl-rizatriptan: A minor, active metabolite.
-
Indole Acetic Acid Metabolite: The major, inactive metabolite formed by oxidative deamination.
-
Other Minor Metabolites: These include the N-oxide, the 6-hydroxy compound, and the sulfate (B86663) conjugate of the 6-hydroxy metabolite, which are all inactive.
Rizatriptan Metabolism Pathway
Metabolic conversion of Rizatriptan.
Quantitative Data Summary
The following tables summarize the typical quantitative performance data for the SBME-HPLC method for the analysis of Rizatriptan and its primary active metabolite.
Table 1: HPLC Method Validation Parameters
| Parameter | Rizatriptan | N-monodesmethyl-rizatriptan |
| Linearity Range (ng/mL) | 10 - 1500 | 10 - 1500 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | 2.7 - 7 | ~5 |
| Limit of Quantification (LOQ) (ng/mL) | 10 | ~15 |
Table 2: SBME Method Performance
| Analyte | Recovery (%) | Enrichment Factor | Intra-day RSD (%) | Inter-day RSD (%) |
| Rizatriptan | > 86 | > 127 | < 5 | < 7 |
| N-monodesmethyl-rizatriptan | > 80 | > 100 | < 6 | < 8 |
Experimental Protocols
Materials and Reagents
-
Rizatriptan and N-monodesmethyl-rizatriptan analytical standards
-
HPLC grade methanol (B129727) and acetonitrile (B52724)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium chloride (NaCl)
-
Polypropylene (B1209903) hollow fiber membrane (e.g., Accurel Q3/2, 600 µm internal diameter, 200 µm wall thickness, 0.2 µm pore size)
-
Deionized water
-
Drug-free human plasma and urine
Instrumentation
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Magnetic stirrer and stir bars
Standard Solution Preparation
-
Prepare stock solutions of Rizatriptan and N-monodesmethyl-rizatriptan (1 mg/mL) in methanol.
-
Prepare working standard solutions by serial dilution of the stock solutions with the mobile phase to construct calibration curves.
Sample Preparation
-
For plasma samples, perform protein precipitation by adding acetonitrile in a 1:3 (v/v) ratio.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant.
-
For urine samples, centrifuge at 5,000 rpm for 10 minutes to remove particulate matter.
-
Take a 5 mL aliquot of the supernatant (from plasma or urine) and adjust the pH to approximately 11.5 with 1 M NaOH.
-
Add NaCl to the sample to a final concentration of 5% (w/v) to enhance extraction efficiency.
Solvent Bar Microextraction (SBME) Procedure
Solvent Bar Microextraction Workflow.
-
Cut the polypropylene hollow fiber into 1.5 cm segments.
-
Immerse the fiber segments in 1-octanol for 30 seconds to impregnate the pores with the organic solvent.
-
Fill the lumen of the hollow fiber with the acceptor phase (0.1 M HCl).
-
Heat-seal both ends of the fiber to create the solvent bar.
-
Place the prepared solvent bar into the prepared sample vial containing a small magnetic stir bar.
-
Stir the sample at 700 rpm for 45 minutes at room temperature.
-
After extraction, carefully remove the solvent bar from the sample and gently wipe the exterior with deionized water.
-
Cut one end of the solvent bar and withdraw the acceptor phase using a microsyringe.
-
Inject the collected acceptor phase directly into the HPLC system for analysis.
HPLC-UV Analysis
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.2) and methanol (77:23, v/v).
-
Flow Rate: 1.1 mL/min.
-
Column: C18 (250 mm x 4.6 mm, 5 µm).
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
Conclusion
The Solvent Bar Microextraction method coupled with HPLC-UV analysis provides a simple, sensitive, and efficient approach for the pre-concentration and determination of Rizatriptan and its N-monodesmethyl metabolite in biological samples. The method's high enrichment factor and excellent sample clean-up capabilities make it a valuable tool for pharmacokinetic studies and therapeutic drug monitoring. The reduced solvent consumption and disposability of the solvent bars also contribute to a greener analytical workflow.
References
- 1. Solvent Bar Microextraction Method Based on a Natural Deep Eutectic Solvent and Multivariate Optimization for Determination of Steroid Hormones in Urine and Water [mdpi.com]
- 2. akjournals.com [akjournals.com]
- 3. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 4. Optimization of solvent bar microextraction combined with gas chromatography for preconcentration and determination of methadone in human urine and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Rizatriptan and its N-oxide
Welcome to our dedicated technical support center for scientists and researchers working on the HPLC analysis of Rizatriptan (B1679398). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the separation of Rizatriptan from its N-oxide impurity, a critical step in drug development and quality control.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating Rizatriptan and its N-oxide?
A1: The main challenge lies in the structural similarity between Rizatriptan and its N-oxide. As the N-oxide is a common impurity and degradation product, achieving baseline separation is crucial for accurate quantification.[1] This often requires careful optimization of the mobile phase composition, pH, and gradient profile.
Q2: What type of HPLC column is recommended for this separation?
A2: A reversed-phase C18 or a cyano (CN) column is commonly used for the separation of Rizatriptan and its related substances.[2] Columns with a length of 250 mm and a particle size of 5 µm have been shown to provide good resolution.[1][3][4]
Q3: What are the typical mobile phase compositions used?
A3: The mobile phase generally consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). Phosphate (B84403) buffers are frequently used to control the pH, which is a critical parameter for achieving good peak shape and resolution.
Q4: Is a gradient or isocratic elution preferred?
A4: While isocratic methods have been developed for Rizatriptan analysis, a gradient elution is often more effective for separating Rizatriptan from its N-oxide and other degradation products, especially in complex sample matrices. A gradient allows for better resolution of closely eluting peaks and can reduce run times.
Q5: What detection wavelength is most suitable for Rizatriptan and its N-oxide?
A5: A UV detection wavelength of 225 nm or 280 nm is commonly employed for the analysis of Rizatriptan and its impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of Rizatriptan and its N-oxide.
Problem 1: Poor Resolution Between Rizatriptan and N-oxide Peaks
Possible Causes & Solutions:
-
Inadequate Mobile Phase Composition:
-
Adjust Organic Modifier Percentage: If the peaks are co-eluting, a slight decrease in the organic modifier (acetonitrile or methanol) percentage in an isocratic method, or a shallower gradient, can increase retention and improve separation.
-
Optimize pH: The pH of the mobile phase buffer can significantly impact the retention and selectivity of ionizable compounds like Rizatriptan. Experiment with adjusting the pH within a stable range for your column (e.g., pH 2.0 to 3.4).
-
-
Inappropriate Column:
-
Column Chemistry: If a C18 column does not provide sufficient resolution, consider a column with a different selectivity, such as a cyano (CN) column.
-
-
Suboptimal Gradient Program:
-
Shallow Gradient: A shallow gradient slope around the elution time of the critical pair can enhance resolution. Start with a scouting gradient (e.g., 5-95% organic over 20 minutes) to determine the approximate elution composition, then create a shallower gradient in that region.
-
Problem 2: Peak Tailing for Rizatriptan or N-oxide
Possible Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions:
-
Use a Low pH Mobile Phase: A mobile phase with a low pH (e.g., around 2-3) can suppress the ionization of silanol groups on the silica (B1680970) support, reducing peak tailing.
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine, into the mobile phase can also help to minimize silanol interactions.
-
-
Column Overload:
-
Reduce Sample Concentration: Injecting a sample that is too concentrated can lead to peak distortion. Dilute your sample and re-inject.
-
-
Column Contamination or Degradation:
-
Flush the Column: Flush the column with a strong solvent to remove any contaminants.
-
Replace the Column: If the problem persists, the column may be degraded and require replacement.
-
Problem 3: Inconsistent Retention Times
Possible Causes & Solutions:
-
Inadequate Column Equilibration:
-
Increase Equilibration Time: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient program.
-
-
Mobile Phase Preparation Issues:
-
Consistent Preparation: Prepare the mobile phase fresh daily and ensure accurate measurements of all components. Inconsistent buffer pH or organic modifier content can lead to retention time shifts.
-
-
Pump Malfunction:
-
Check for Leaks and Bubbles: Inspect the HPLC system for any leaks and ensure the mobile phase is properly degassed to prevent air bubbles in the pump heads.
-
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of Rizatriptan.
Protocol 1: Stability-Indicating HPLC Method
This protocol is designed to separate Rizatriptan from its degradation products, including the N-oxide.
-
Chromatographic System:
-
HPLC System: Agilent HPLC system with a quaternary gradient pump and a photodiode array detector.
-
Column: Perfectsil C18 (250 mm x 4.6 mm, 5.0 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.01 M Phosphate buffer (pH adjusted to 5.0 with orthophosphoric acid).
-
Mobile Phase B: Methanol.
-
-
Elution Mode: Isocratic with 80% Mobile Phase A and 20% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Rizatriptan benzoate (B1203000) in the mobile phase at a concentration of 100 µg/mL.
-
Forced Degradation Samples:
-
Acid Degradation: Treat the drug substance with 0.5 N HCl.
-
Base Degradation: Treat the drug substance with 0.1 N NaOH.
-
Oxidative Degradation: Treat the drug substance with 3.0% H₂O₂.
-
-
Protocol 2: Gradient HPLC Method for Rizatriptan and N-oxide Separation
This protocol is specifically optimized for the separation of Rizatriptan and its N-oxide impurity.
-
Chromatographic System:
-
HPLC System: LC system with a gradient pump and a UV detector.
-
Column: ODS 3V (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.25 mM Potassium dihydrogen phosphate buffer (pH 2.0) and methanol (95:5 v/v).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A gradient elution over a run time of 35 minutes is performed. The specific gradient profile should be optimized to achieve a resolution of >2 between Rizatriptan and the N-oxide.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 280 nm.
-
-
Sample Preparation:
-
Prepare sample and standard solutions in a suitable diluent. The linearity for Rizatriptan N-oxide has been established in the range of 450-11000 ng/mL.
-
Data Presentation
Table 1: Summary of HPLC Methods for Rizatriptan Analysis
| Parameter | Method 1 (Isocratic) | Method 2 (Isocratic) | Method 3 (Gradient) |
| Column | Perfectsil C18 (250x4.6mm, 5µm) | Perfectsil C18 (250x4.6mm, 5µm) | ODS 3V (250x4.6mm, 5µm) |
| Mobile Phase A | 0.01M Phosphate buffer (pH 5.0) | 0.01M Sodium dihydrogen Phosphate (pH 3.5) | 0.25mM KH₂PO₄ buffer (pH 2.0) : Methanol (95:5) |
| Mobile Phase B | Methanol | Methanol | Acetonitrile |
| Composition | 80:20 (A:B) | 80:20 (A:B) | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 225 nm | 225 nm | 280 nm |
| Column Temp. | Ambient | Ambient | 40°C |
| Retention Time (Rizatriptan) | Not specified | 5.88 min | 22.6 min |
| Retention Time (N-oxide) | Not specified | Not specified | 24.7 min |
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Troubleshooting workflow for peak tailing issues.
References
Technical Support Center: Synthesis and Purification of Rizatriptan N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Rizatriptan N-oxide.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield of this compound | Incomplete oxidation of Rizatriptan. | • Increase Oxidant Concentration: Gradually increase the molar equivalents of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide).• Optimize Reaction Time: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can promote side reactions.• Elevate Temperature: If the reaction is sluggish at room temperature, consider a modest increase in temperature (e.g., to 40-50 °C), while carefully monitoring for the formation of degradation products. |
| Degradation of the N-oxide product. | • Control Reaction Temperature: Avoid excessive heat, as N-oxides can be thermally labile.• pH Control: Maintain the pH of the reaction mixture within a suitable range, as highly acidic or basic conditions can lead to degradation. | |
| Presence of Unreacted Rizatriptan | Insufficient oxidizing agent. | • Ensure Stoichiometry: Accurately calculate and add the required molar equivalents of the oxidizing agent.• Purity of Oxidizing Agent: Use a fresh, high-purity oxidizing agent, as degraded reagents will have lower activity. |
| Inefficient mixing. | • Ensure Homogeneous Mixture: Use adequate stirring to ensure the oxidizing agent is well-dispersed throughout the reaction mixture. | |
| Formation of Multiple Impurities | Over-oxidation or side reactions. | • Use a Milder Oxidizing Agent: If harsh oxidizing agents are leading to multiple byproducts, consider using a milder alternative.• Control Reaction Time and Temperature: As mentioned previously, carefully control these parameters to minimize side reactions.• Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted air oxidation of other functional groups. |
| Difficulty in Purifying this compound | Co-elution with Rizatriptan or other impurities during chromatography. | • Optimize Chromatographic Conditions: - Mobile Phase Gradient: Develop a suitable gradient elution method for your HPLC or column chromatography to improve separation. - Column Chemistry: Experiment with different column stationary phases (e.g., C18, phenyl-hexyl) to achieve better resolution. - pH of Mobile Phase: Adjusting the pH of the mobile phase can alter the retention times of ionizable compounds like Rizatriptan and its N-oxide. |
| Poor solubility of the crude product. | • Solvent Selection: Use a solvent system in which both Rizatriptan and this compound are soluble for effective chromatographic separation. Solubility information indicates that this compound is soluble in DMSO and methanol (B129727).[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
A1: The primary challenges include achieving complete and selective oxidation of the tertiary amine of Rizatriptan without causing over-oxidation or degradation of the indole (B1671886) ring and other functional groups. Controlling the reaction conditions to minimize the formation of byproducts and unreacted starting material is also a significant hurdle. Subsequent purification to isolate the N-oxide from the starting material and other impurities can be complex due to their similar polarities.
Q2: How can I minimize the formation of this compound as an impurity during the synthesis of Rizatriptan?
A2: this compound is primarily formed under oxidative conditions.[1][2] To minimize its formation during Rizatriptan synthesis:
-
Use an Inert Atmosphere: Whenever possible, conduct reactions and work-ups under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Avoid Strong Oxidizing Agents: Be cautious with reagents that can act as oxidizing agents if they are not the intended reactant.
-
Control Temperature: High temperatures can accelerate oxidation. Maintain recommended reaction temperatures.
-
Storage: Store Rizatriptan and its intermediates in well-sealed containers, protected from light and air.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored at -20°C for long-term stability.[1] It is a solid and should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen.
Q4: What analytical techniques are best suited for monitoring the synthesis and purification of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the reaction progress and assessing the purity of the final product.[3] A reversed-phase C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification of the product and any impurities.
Q5: Are there any known stability issues with this compound?
A5: Yes, N-oxides can be susceptible to degradation under certain conditions. They can be sensitive to heat and certain reducing agents. It is also a known degradation product of Rizatriptan, particularly under oxidative stress. Forced degradation studies have shown that Rizatriptan degrades under oxidative conditions, such as exposure to hydrogen peroxide.
Quantitative Data Summary
The following table summarizes key quantitative data related to the analysis and occurrence of this compound.
| Parameter | Value | Reference |
| Typical Impurity Level in Rizatriptan Bulk Drug | < 0.15 area-% by HPLC | |
| HPLC Retention Time (Relative to Rizatriptan) | Slightly longer retention time than Rizatriptan under typical reversed-phase conditions. | |
| LOD & LOQ by HPLC | LOD: 150 ng/mL, LOQ: 450 ng/mL | |
| Molecular Weight | 285.34 g/mol |
Experimental Protocols
1. Synthesis of this compound (Reference Standard)
This protocol is for the laboratory-scale synthesis of this compound for use as a reference standard.
-
Materials:
-
Rizatriptan base
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Eluent for chromatography (e.g., a gradient of methanol in dichloromethane)
-
-
Procedure:
-
Dissolve Rizatriptan base (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in dichloromethane dropwise to the cooled Rizatriptan solution.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
-
Confirm the identity and purity of the product using HPLC, Mass Spectrometry, and NMR.
-
2. HPLC Method for the Analysis of Rizatriptan and this compound
This is a general HPLC method that can be adapted for the analysis of Rizatriptan and its N-oxide impurity.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.02 M potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B. The exact gradient should be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm or 280 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: Synthesis pathway of Rizatriptan and the formation of this compound.
References
How to minimize Rizatriptan N-oxide formation during synthesis
Welcome to the technical support center for Rizatriptan synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Rizatriptan, with a specific focus on minimizing the formation of the Rizatriptan N-oxide impurity.
Troubleshooting Guide: Minimizing this compound
This guide provides solutions to common issues related to the formation of this compound during synthesis.
| Problem | Potential Cause | Recommended Solution |
| High levels of this compound detected in the final product. | 1. Exposure to Atmospheric Oxygen: The tertiary amine moiety in Rizatriptan is susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures.[1] | 1a. Inert Atmosphere: Conduct all reaction and purification steps under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1] 1b. Degassed Solvents: Use solvents that have been thoroughly degassed by methods like sparging with an inert gas or freeze-pump-thaw cycles. |
| 2. Presence of Oxidizing Agents: Reagents used in the synthesis, or impurities within them, may act as oxidizing agents. Forced degradation studies have shown that Rizatriptan is particularly susceptible to oxidative stress.[2] | 2a. Reagent Purity: Ensure high purity of all starting materials and reagents to avoid trace oxidizing impurities. 2b. Avoid Strong Oxidants: If an oxidation step is necessary for another part of the molecule, choose mild and selective oxidizing agents. Common oxidants like hydrogen peroxide or peracids are known to form N-oxides and should be used with caution and under controlled conditions.[3][4] | |
| 3. High Reaction Temperature: Elevated temperatures can accelerate the rate of oxidation of the tertiary amine. | 3. Temperature Control: Maintain the lowest effective temperature for each reaction step. Monitor and control the reaction temperature closely to prevent overheating. | |
| 4. Inappropriate pH: The susceptibility of amines to oxidation can be influenced by the pH of the reaction mixture. | 4. pH Optimization: If possible, adjust the pH of the reaction mixture to a range where the amine is less prone to oxidation. Often, storing the amine as a salt can increase its stability. | |
| Inconsistent N-oxide levels between batches. | 1. Variation in Reaction Conditions: Inconsistent application of inert atmosphere, temperature control, or reaction time. | 1. Standardize Protocol: Strictly adhere to a standardized and optimized synthesis protocol. Ensure consistent and thorough inerting of reaction vessels and use of degassed solvents for every batch. |
| 2. Solvent Quality: Variations in the quality and purity of solvents, including the presence of peroxides in ethers. | 2. Solvent Testing: Test solvents for the presence of peroxides before use, especially with ethers like THF or dioxane. Use freshly distilled or high-purity solvents. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
This compound is a common process-related impurity and degradation product formed during the synthesis and storage of Rizatriptan. It is formed by the oxidation of the tertiary dimethylamine (B145610) group on the ethylamine (B1201723) side chain of the Rizatriptan molecule. As an impurity in an active pharmaceutical ingredient (API), its levels must be strictly controlled to meet regulatory standards and ensure the safety and efficacy of the final drug product.
Q2: At which stage of the Rizatriptan synthesis is N-oxide formation most likely?
While N-oxide formation can occur at any stage where the Rizatriptan molecule is exposed to oxidizing conditions, it is most likely during steps that involve:
-
Elevated temperatures , such as in the Fischer indole (B1671886) synthesis cyclization step.
-
The use of any oxidizing reagents , even if intended for another transformation in the synthetic route.
-
Prolonged reaction times or work-up procedures in the presence of air.
-
Final purification and isolation steps if not performed under an inert atmosphere.
Q3: What analytical methods are recommended for detecting and quantifying this compound?
The most common and reliable method for the detection and quantification of this compound is High-Performance Liquid Chromatography (HPLC), typically with UV detection. This method allows for the separation of Rizatriptan from its N-oxide and other impurities, enabling accurate quantification. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, and sensitivity.
Q4: Can antioxidants be used to prevent N-oxide formation?
In theory, antioxidants could be used to scavenge reactive oxygen species and prevent the oxidation of the tertiary amine. However, their use in pharmaceutical synthesis must be carefully considered. The antioxidant must not interfere with the desired chemical reactions, and it must be easily removable from the final product to avoid becoming an impurity itself. The compatibility and efficacy of any antioxidant would need to be thoroughly evaluated for the specific synthetic route.
Experimental Protocols
Protocol 1: General Procedure for Minimizing N-oxide Formation during Rizatriptan Synthesis
This protocol outlines best practices to be incorporated into your existing Rizatriptan synthesis methodology.
1. Reagent and Solvent Preparation:
- Use high-purity, commercially available starting materials and reagents.
- Utilize anhydrous, degassed solvents for all reaction steps. Solvents can be degassed by sparging with nitrogen or argon for at least 30 minutes prior to use.
2. Reaction Setup:
- Assemble all glassware and ensure it is dry and free of contaminants.
- Set up the reaction under a positive pressure of an inert gas (e.g., nitrogen or argon) using a manifold or balloon.
- Introduce all reagents and solvents to the reaction vessel via syringe or cannula to maintain the inert atmosphere.
3. Running the Reaction:
- Maintain the reaction temperature at the lowest effective level. Use a temperature-controlled bath for accurate temperature management.
- Monitor the reaction progress closely by a suitable analytical technique (e.g., TLC or HPLC) to avoid unnecessarily long reaction times.
4. Work-up and Purification:
- Conduct all work-up procedures, including quenching, extraction, and washing, under an inert atmosphere where possible.
- If chromatography is used for purification, consider using degassed solvents for the mobile phase.
- During solvent removal by rotary evaporation, ensure the system is backfilled with an inert gas.
5. Product Storage:
- Store the final Rizatriptan product in a sealed container under an inert atmosphere, protected from light and heat.
Visualizations
Mechanism of N-oxide Formation
Caption: General mechanism of this compound formation.
Troubleshooting Workflow for High N-oxide Impurity
Caption: Workflow for troubleshooting high N-oxide levels.
References
Technical Support Center: Analysis of Rizatriptan N-oxide in Biofluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the limit of detection (LOD) for Rizatriptan N-oxide in biological fluids. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to assist in method development and validation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection in biofluids important?
A1: this compound is a potential impurity and a minor metabolite of Rizatriptan, a medication used to treat migraines.[1][2] It is formed under oxidative conditions and can be found in commercial preparations of the parent drug.[2] Accurate detection and quantification in biofluids are crucial for pharmacokinetic studies, impurity profiling, and ensuring the safety and quality of the pharmaceutical product.[1][3]
Q2: What are the primary challenges in detecting this compound at low concentrations?
A2: The main challenges include its typically low concentration in biofluids compared to the parent drug, Rizatriptan, and interference from complex biological matrices like plasma, serum, or urine. These matrix components can suppress the analyte signal during analysis, a phenomenon known as the "matrix effect," making it difficult to achieve a low limit of detection.
Q3: Which analytical technique offers the best sensitivity for this compound?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for achieving the highest sensitivity and selectivity for Rizatriptan and its metabolites in biological samples. Techniques like High-Performance Liquid Chromatography with UV (HPLC-UV) or fluorescence detection can also be used, but they generally have higher limits of detection. For instance, the LOD for Rizatriptan using LC-MS/MS can be as low as 100 pg/mL in serum or 0.04 ng/mL in plasma, whereas HPLC-UV methods for the N-oxide impurity in bulk drug have reported LODs around 150 ng/mL.
Q4: How can I minimize the matrix effect in my LC-MS/MS analysis?
A4: Minimizing matrix effects is critical for improving detection limits. Key strategies include:
-
Effective Sample Preparation: Employ rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components from the biofluid. SPE is often more effective than protein precipitation for extensive cleanup of plasma.
-
Chromatographic Separation: Optimize the HPLC or UPLC method to ensure the this compound peak is well-separated from other matrix components.
-
Choice of Ionization Source: Electrospray ionization (ESI) is commonly used but can be more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI). Evaluating both may be beneficial.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., [2H6]-Rizatriptan-N-oxide) is the best choice to compensate for signal suppression or enhancement caused by the matrix.
Q5: What are the best practices for sample collection and storage to ensure the stability of this compound?
A5: this compound is stable for at least four years when stored at -20°C. For biofluid samples, it is recommended to store them frozen at -20°C or lower to prevent degradation. Studies on Rizatriptan have shown it to be stable through multiple freeze-thaw cycles and for extended periods when stored at -20°C.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Problem: Low or No Signal for this compound
-
Possible Cause 1: Insufficient Sensitivity.
-
Solution: Switch from HPLC-UV to an LC-MS/MS system. Optimize MS parameters, including ionization source, gas flows, and collision energy, to maximize the signal for the specific precursor-to-product ion transition of this compound.
-
-
Possible Cause 2: Analyte Loss During Sample Preparation.
-
Solution: Evaluate the recovery of your extraction method (LLE or SPE). Ensure the pH of the solutions is optimized for the analyte's chemical properties. Test different extraction solvents (for LLE) or sorbents (for SPE) to maximize recovery.
-
-
Possible Cause 3: Severe Matrix Suppression.
-
Solution: Improve the sample cleanup procedure. If using protein precipitation, consider switching to SPE. Diluting the sample may also reduce matrix effects, but this will also lower the analyte concentration. A stable isotope-labeled internal standard is crucial for accurate quantification in the presence of matrix effects.
-
Problem: Poor Peak Shape or Broad Peaks
-
Possible Cause 1: Suboptimal Chromatographic Conditions.
-
Solution: Ensure the mobile phase composition and pH are optimal for this compound. A mismatch between the sample solvent and the mobile phase can cause peak distortion; the final sample should be reconstituted in a solvent similar in composition to the initial mobile phase. Check the column for degradation or contamination.
-
-
Possible Cause 2: Column Overloading.
-
Solution: Reduce the injection volume or the concentration of the sample being injected.
-
Problem: High Background Noise or Interfering Peaks
-
Possible Cause 1: Contamination.
-
Solution: Use HPLC-grade solvents and fresh mobile phase. Flush the LC system thoroughly. Ensure all glassware and sample vials are clean.
-
-
Possible Cause 2: Inadequate Sample Cleanup.
-
Solution: Implement a more rigorous sample preparation method, such as SPE, to remove endogenous interferences from the biofluid.
-
-
Possible Cause 3: Co-elution of Isomers or Metabolites.
-
Solution: Adjust the mobile phase gradient or composition to improve chromatographic resolution. Using a high-resolution mass spectrometer can also help differentiate between compounds with the same nominal mass.
-
Logical Workflow: Troubleshooting Low Signal Intensity
Caption: A decision tree for diagnosing and resolving low signal intensity issues.
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for Rizatriptan and its N-oxide.
Table 1: Comparison of Analytical Method Performance
| Analyte | Method | Matrix/Biofluid | LLOQ/LOQ | LOD | Recovery (%) | Reference |
| This compound | HPLC-UV | Bulk Drug | 450 ng/mL | 150 ng/mL | 96.0 - 102.0 | |
| This compound | UPLC-UV | Bulk Drug | 0.006% of 0.5 mg/mL (~30 ng/mL) | 0.0019% of 0.5 mg/mL (~9.5 ng/mL) | N/A | |
| Rizatriptan | LC-MS/MS | Human Plasma | 0.05 ng/mL | N/A | >98 | |
| Rizatriptan | LC-MS/MS | Human Plasma | 0.20 ng/mL | 0.04 ng/mL | >78 | |
| Rizatriptan | LC-MS/MS | Human Serum | N/A | 100 pg/mL | N/A | |
| Rizatriptan | LC-MS/MS | Human Plasma | 50 pg/mL | N/A | N/A | |
| Rizatriptan | HPLC-Fluorescence | Human Plasma | 0.5 ng/mL | N/A | N/A |
Table 2: Example Chromatographic and Mass Spectrometry Conditions
| Parameter | HPLC-UV for N-oxide | LC-MS/MS for Rizatriptan | LC-MS/MS for Rizatriptan |
| Column | ODS 3V, 250 x 4.6 mm, 5 µm | Lichrospher C18, 50 x 4.6 mm, 5 µm | Hypurity C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.25 mM KH2PO4 buffer (pH 2.0) and Methanol (B129727) (95:5 v/v) | Acetonitrile | 5.0 mM Ammonium (B1175870) formate (B1220265) (pH 3.5) |
| Mobile Phase B | Acetonitrile | 10 mM Aqueous ammonium acetate-acetic acid (50:50:0.5, v/v/v) | Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.6 mL/min |
| Detection | UV at 280 nm | ESI-MS/MS (SRM mode) | ESI-MS/MS (MRM mode) |
| Precursor Ion (m/z) | N/A | 270 | 270.1 |
| Product Ion (m/z) | N/A | 201 | 201.0 |
Experimental Protocols
Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE)
This protocol is adapted from methodologies used for Rizatriptan in human plasma and is suitable for achieving clean extracts for LC-MS/MS analysis.
-
Pipette 100-300 µL of plasma sample into a clean microcentrifuge tube.
-
Add the internal standard solution.
-
Add 100 µL of a basifying agent (e.g., 0.5 M NaOH) and vortex briefly.
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100-300 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)
This protocol, based on methods for related compounds, provides excellent cleanup for complex biofluids like serum or plasma.
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load 200-500 µL of the plasma/serum sample onto the cartridge.
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and polar interferences.
-
Dry the cartridge thoroughly under vacuum or with nitrogen.
-
Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100-200 µL of the mobile phase for analysis.
Diagram: General Bioanalytical Workflow
Caption: A standard workflow for the analysis of this compound in biofluids.
Diagram: Metabolic Relationship
Caption: Metabolic pathways of Rizatriptan, including the formation of N-oxide.
References
Technical Support Center: Troubleshooting Peak Tailing in the Analysis of Rizatriptan N-oxide
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Rizatriptan N-oxide. The following question-and-answer format directly addresses common problems and provides detailed solutions.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my analysis?
A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a common issue where the peak is asymmetric, with the latter half of the peak being broader than the front half.[1] This distortion can lead to several analytical problems, including reduced resolution between adjacent peaks, inaccurate peak integration and quantification, and decreased overall method reproducibility.[2][3] A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is generally considered indicative of significant peak tailing.[2]
Q2: What are the primary causes of peak tailing for a compound like this compound?
A2: this compound, being a basic compound with amine functional groups, is prone to peak tailing in reverse-phase HPLC.[1] The most common cause is secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase. Other contributing factors can include:
-
Inappropriate mobile phase pH: The pH of the mobile phase dictates the ionization state of both the analyte and the silanol groups.
-
Column degradation or contamination: Over time, columns can lose their efficiency, leading to poor peak shapes.
-
Column overload: Injecting too much sample can saturate the stationary phase.
-
Extra-column effects: Issues with the HPLC system itself, such as excessive tubing length or dead volumes in connections, can cause band broadening and peak tailing.
-
Sample solvent mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, peak distortion can occur.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter for controlling the peak shape of basic compounds. At a mid-range pH, this compound will likely be protonated (positively charged), and the residual silanol groups on the column will be deprotonated (negatively charged). This leads to strong ionic interactions that cause peak tailing. By adjusting the pH, these interactions can be minimized:
-
Low pH (typically < 3): At a low pH, the silanol groups are protonated and therefore neutral, which reduces their ionic interaction with the positively charged this compound. This is a very common strategy to improve the peak shape of basic compounds.
-
High pH (typically > 8): At a high pH, a basic compound like this compound will be in its neutral form, minimizing ionic interactions with the negatively charged silanols. However, this approach requires a pH-stable column.
Troubleshooting Guide
Issue: My chromatogram for this compound shows significant peak tailing.
Below is a step-by-step guide to troubleshoot and resolve this issue.
Step 1: Evaluate and Optimize the Mobile Phase
The mobile phase composition is often the first and most effective area to address peak tailing.
1.1. pH Adjustment:
-
Rationale: As a basic compound, this compound's peak shape is highly dependent on the mobile phase pH.
-
Action: If you are not already using a low pH, adjust your mobile phase to a pH between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate (B84403) or formate). This will protonate the residual silanol groups on the stationary phase, minimizing secondary interactions.
1.2. Use of Mobile Phase Additives:
-
Rationale: Additives can mask the active silanol sites on the stationary phase, reducing their interaction with the analyte.
-
Action: Add a competing base, such as triethylamine (B128534) (TEA), to your mobile phase at a concentration of 0.1-0.5%. TEA will preferentially interact with the silanol groups, improving the peak shape of your analyte. Be aware that TEA can sometimes suppress ionization in mass spectrometry detectors.
Step 2: Assess the HPLC Column
The column is a critical component that can be a source of peak tailing.
2.1. Column Chemistry:
-
Rationale: Not all C18 columns are the same. The type of silica (B1680970) and the end-capping can significantly impact peak shape for basic compounds.
-
Action: Consider using a column with a different stationary phase. Modern "base-deactivated" or "end-capped" columns are specifically designed to minimize silanol interactions. Phenyl-hexyl or cyano columns can also offer different selectivity and improved peak shape.
2.2. Column Condition:
-
Rationale: A contaminated or degraded column will perform poorly.
-
Action:
-
Flush the column with a strong solvent to remove any potential contaminants.
-
If the column is old or has been used extensively, it may need to be replaced.
-
Always use a guard column to protect the analytical column from contaminants in the sample.
-
Step 3: Review Sample and Injection Parameters
The way the sample is prepared and introduced to the system can impact the peak shape.
3.1. Sample Overload:
-
Rationale: Injecting too high a concentration of the analyte can lead to non-linear interactions with the stationary phase and cause peak distortion.
-
Action: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
3.2. Injection Solvent:
-
Rationale: The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase.
-
Action: If possible, dissolve your sample in the initial mobile phase. If a stronger solvent must be used, inject a smaller volume.
Step 4: Check the HPLC System
Instrumental issues can contribute to poor peak shapes.
4.1. Extra-Column Volume:
-
Rationale: Excessive volume between the injector and the detector can lead to band broadening and peak tailing.
-
Action:
-
Use tubing with the smallest possible internal diameter and length.
-
Ensure all fittings are properly made and there are no leaks.
-
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Objective: To determine the optimal mobile phase pH for minimizing peak tailing of this compound.
-
Procedure:
-
Prepare a series of mobile phases with different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, 6.0, and 7.0) using a suitable buffer system (e.g., 20 mM potassium phosphate).
-
Start with the lowest pH mobile phase and equilibrate the column until a stable baseline is achieved.
-
Inject a standard solution of this compound and record the chromatogram.
-
Sequentially move to the next higher pH mobile phase, ensuring the column is fully equilibrated before each injection.
-
Compare the peak shapes and calculate the tailing factor for each pH. The optimal pH is the one that provides the most symmetrical peak (tailing factor closest to 1.0).
-
Protocol 2: Evaluation of Triethylamine (TEA) as a Mobile Phase Additive
-
Objective: To assess the effect of TEA concentration on the peak shape of this compound.
-
Procedure:
-
Prepare a mobile phase at the optimal pH determined in Protocol 1.
-
Prepare a series of mobile phases containing increasing concentrations of TEA (e.g., 0%, 0.05%, 0.1%, 0.2%, and 0.5% v/v).
-
Begin with the mobile phase containing 0% TEA and equilibrate the column.
-
Inject a standard solution of this compound and record the chromatogram.
-
Sequentially run the mobile phases with increasing TEA concentrations, ensuring the column is equilibrated before each injection.
-
Analyze the data by comparing the peak shapes and calculating the tailing factor for each TEA concentration. Determine the lowest concentration of TEA that provides an acceptable peak shape.
-
Quantitative Data Summary
The following table summarizes typical HPLC conditions used for the analysis of Rizatriptan and its related compounds, which can serve as a starting point for method development for this compound.
| Parameter | Typical Conditions | Reference(s) |
| Column | C8 or C18, 150-250 mm length, 4.6 mm i.d., 5 µm particle size | |
| Mobile Phase | Phosphate buffer:Methanol or Acetonitrile | |
| pH | 2.5 - 3.5 | |
| Flow Rate | 0.8 - 2.0 mL/min | |
| Detection | UV at 225 nm or 227 nm |
Visualizations
Caption: Troubleshooting workflow for peak tailing of this compound.
References
Technical Support Center: Forced Degradation Studies of Rizatriptan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Rizatriptan, with a specific focus on the identification of Rizatriptan N-oxide and other degradation products.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is Rizatriptan benzoate (B1203000) susceptible to degradation?
A1: Rizatriptan benzoate is known to degrade under acidic, alkaline, and oxidative stress conditions.[1][2][3] It is generally stable under photolytic (light) and thermal (heat) stress.[1][3]
Q2: What is the primary degradation product observed under acidic conditions?
A2: Under acidic stress, a significant degradation product has been identified as 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine. This product has a molecular weight of 188 g/mol .
Q3: Is this compound a known degradation product?
A3: Yes, this compound is a known metabolite of Rizatriptan and is formed under oxidative stress conditions. It is considered a potential impurity in Rizatriptan drug substances.
Q4: What are the key characteristics of this compound?
A4: this compound has the chemical formula C₁₅H₁₉N₅O and a molecular weight of approximately 285.34 g/mol .
Q5: What analytical technique is most suitable for separating Rizatriptan from its degradation products?
A5: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most commonly used and effective technique for the separation and quantification of Rizatriptan and its degradation products.
Troubleshooting Guide
Issue 1: No significant degradation is observed under stress conditions.
-
Possible Cause: The stress conditions (e.g., concentration of stressor, temperature, duration) may not be stringent enough.
-
Troubleshooting Steps:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Elevate the temperature of the reaction.
-
Extend the duration of exposure to the stress condition.
-
Ensure proper mixing of the drug substance with the stress agent.
-
Issue 2: Complete degradation of Rizatriptan is observed, making it difficult to identify intermediate degradation products.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Decrease the concentration of the stressor.
-
Lower the reaction temperature.
-
Reduce the exposure time.
-
Take time-point samples to monitor the degradation process and identify the formation of intermediates over time.
-
Issue 3: Poor separation of Rizatriptan and its degradation products in the HPLC chromatogram.
-
Possible Cause: The chromatographic method is not optimized.
-
Troubleshooting Steps:
-
Adjust the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer).
-
Modify the pH of the mobile phase buffer.
-
Change the stationary phase (HPLC column) to one with a different selectivity.
-
Optimize the column temperature.
-
Adjust the flow rate of the mobile phase.
-
Issue 4: Difficulty in identifying the this compound peak.
-
Possible Cause: The N-oxide may be present at a low concentration or co-eluting with other peaks.
-
Troubleshooting Steps:
-
Use a highly specific and sensitive detector, such as a mass spectrometer (LC-MS), for positive identification based on its mass-to-charge ratio (m/z).
-
Synthesize or procure a certified reference standard of this compound to determine its retention time and confirm its identity by spiking the sample.
-
Optimize the oxidative stress conditions to maximize the yield of the N-oxide.
-
Experimental Protocols
Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies of Rizatriptan.
Detailed Methodologies
1. Acid Degradation:
-
Procedure: Dissolve 50 mg of Rizatriptan benzoate in a 50 mL volumetric flask with an appropriate solvent. Add 10 mL of 2N hydrochloric acid (HCl). Heat the solution at 90°C for 8 hours. After cooling, neutralize the solution with 2N sodium hydroxide (B78521) (NaOH) and dilute to the final volume with the mobile phase.
-
Expected Outcome: Significant degradation is expected, with the formation of 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine as a major degradant.
2. Alkaline Degradation:
-
Procedure: Dissolve 50 mg of Rizatriptan benzoate in a 50 mL volumetric flask. Add 10 mL of 2N sodium hydroxide (NaOH) and heat at 90°C for 8 hours. After cooling, neutralize with 2N hydrochloric acid (HCl) and dilute to the mark.
-
Expected Outcome: Mild to moderate degradation is anticipated.
3. Oxidative Degradation (to generate N-oxide):
-
Procedure: Dissolve 50 mg of Rizatriptan benzoate in a 50 mL volumetric flask. Add 5 mL of 3% hydrogen peroxide (H₂O₂) and keep the solution at room temperature for 1 hour. Dilute to the final volume with the mobile phase.
-
Expected Outcome: Mild degradation is expected, with the formation of this compound as a potential product.
4. Thermal Degradation:
-
Procedure: Expose the solid drug substance or a solution of Rizatriptan benzoate to a temperature of 80°C for a specified period (e.g., 24-48 hours).
-
Expected Outcome: Rizatriptan is generally stable under thermal stress, so minimal degradation is expected.
5. Photolytic Degradation:
-
Procedure: Expose a solution of Rizatriptan benzoate to UV light (e.g., in a photostability chamber) for a defined duration.
-
Expected Outcome: Rizatriptan is largely stable under photolytic conditions, with little to no degradation anticipated.
Data Presentation
Table 1: Summary of Forced Degradation Results for Rizatriptan Benzoate
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation | Major Degradation Products Identified |
| Acidic Hydrolysis | 2N HCl | 90°C | 8 hours | ~51% | 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine |
| Alkaline Hydrolysis | 2N NaOH | 90°C | 8 hours | ~14% | Unspecified polar impurities |
| Oxidative | 3% H₂O₂ | Room Temp. | 1 hour | ~9% | This compound |
| Thermal | - | 80°C | - | No significant degradation | - |
| Photolytic | UV Light | Room Temp. | - | No significant degradation | - |
Rizatriptan Degradation Pathway
References
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Triptan Metabolites
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of triptan metabolites.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to matrix effects in the LC-MS/MS analysis of triptan metabolites.
Q1: My triptan metabolite signal is low and inconsistent when analyzing biological samples (e.g., plasma, serum). What is the likely cause?
Low and inconsistent signal intensity are common indicators of matrix effects, particularly ion suppression.[1] Co-eluting endogenous components from the biological matrix, such as phospholipids (B1166683), salts, and other metabolites, can interfere with the ionization of your triptan metabolites in the mass spectrometer's ion source.[1][2][3] This interference can lead to a suppressed and highly variable signal, which negatively impacts the accuracy, precision, and sensitivity of your assay.[4]
Q2: How can I definitively confirm that matrix effects are impacting my analysis?
There are two primary methods to confirm the presence and nature of matrix effects:
-
Post-Column Infusion (Qualitative): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. It involves infusing a constant flow of the triptan metabolite standard into the MS detector, post-column, while injecting a blank matrix extract. Any deviation from the stable baseline signal indicates a matrix effect.
-
Post-Extraction Spike (Quantitative): This method quantifies the extent of the matrix effect. It involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solvent. A significant difference in the peak areas indicates the presence of ion suppression (lower signal in matrix) or enhancement (higher signal in matrix).
Q3: I've confirmed matrix effects are present. What are the most effective strategies to mitigate them?
A systematic approach involving sample preparation, chromatography, and internal standardization is recommended.
A. Optimize Sample Preparation: The primary goal is to remove interfering matrix components before analysis.
-
Protein Precipitation (PPT): While simple and fast, PPT alone is often insufficient as it does not remove phospholipids, a major source of matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent. However, its effectiveness depends on the polarity of the triptan metabolites and interferences.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for producing clean samples and minimizing matrix effects. It allows for more selective isolation of analytes from complex matrices.
-
Phospholipid Removal (PLR): Specific products, such as phospholipid removal plates or cartridges, are designed to selectively remove phospholipids from the sample, significantly reducing matrix effects. These methods are often as simple as protein precipitation but provide a much cleaner extract.
B. Modify Chromatographic Conditions: Adjusting the LC method can help separate the triptan metabolites from co-eluting matrix components. This can be achieved by:
-
Changing the analytical column (e.g., using a different stationary phase).
-
Altering the mobile phase composition or pH.
-
Modifying the gradient elution profile to improve resolution.
C. Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the most recognized and effective technique to compensate for matrix effects. A SIL internal standard is an analog of the analyte containing heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). It co-elutes with the analyte and is affected by matrix interferences in the same way, thereby correcting for variations in signal intensity. It is crucial that the SIL-IS is free from unlabeled species to avoid interference.
Q4: What are phospholipids and why are they a major problem in bioanalysis?
Phospholipids are a class of lipids that are a major component of all cell membranes and are abundant in biological fluids like plasma and serum. They are notorious for causing matrix effects in LC-MS/MS analysis, particularly ion suppression. Phospholipids tend to accumulate on reversed-phase LC columns, which can lead to shifting retention times, increased backpressure, and a shortened column lifetime. Monitoring for common phospholipid transitions (e.g., m/z 184) can help diagnose their presence.
Q5: Is ion enhancement also a concern, or is suppression the only issue?
While ion suppression is more common, matrix effects can also lead to ion enhancement, where co-eluting compounds increase the ionization efficiency of the analyte. Both suppression and enhancement are detrimental to data quality as they lead to inaccurate and unreliable quantification.
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Technique | Phospholipid Removal Efficiency | Analyte Recovery | Throughput | Method Development | Reference |
| Protein Precipitation (PPT) | Low | High | High | Minimal | |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable | Low to Medium | Moderate | |
| Solid-Phase Extraction (SPE) | High | High (with optimization) | Medium to High | Required | |
| Phospholipid Removal (PLR) Plates | Very High (>95%) | High | High | Minimal |
Table 2: Matrix Effect Assessment of Sumatriptan in Human Plasma
The following data is illustrative, based on typical validation experiments. Actual values may vary.
| Plasma Lot | Analyte Concentration | Matrix Effect (%)* | Interpretation | Reference |
| Lot 1 | Low QC (e.g., 5 ng/mL) | -8.5 | Minor Ion Suppression | |
| Lot 1 | High QC (e.g., 80 ng/mL) | -6.2 | Minor Ion Suppression | |
| Lot 2 | Low QC (e.g., 5 ng/mL) | -12.1 | Moderate Ion Suppression | |
| Lot 2 | High QC (e.g., 80 ng/mL) | -10.8 | Moderate Ion Suppression | |
| Lot 3 | Low QC (e.g., 5 ng/mL) | +4.5 | Minor Ion Enhancement | |
| Lot 3 | High QC (e.g., 80 ng/mL) | +3.1 | Minor Ion Enhancement |
*Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] * 100%. Negative values indicate suppression, positive values indicate enhancement.
Experimental Protocols & Visualizations
Troubleshooting Workflow for Matrix Effects
The following diagram outlines a systematic approach to identifying, diagnosing, and mitigating matrix effects.
Caption: A workflow diagram for troubleshooting matrix effects.
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol uses the post-extraction spike method to calculate the matrix effect (ME) and recovery (RE).
Objective: To quantitatively determine the degree of ion suppression or enhancement and assess the efficiency of the extraction process.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
Triptan metabolite standard solution.
-
Stable isotope-labeled internal standard (SIL-IS) solution.
-
Reconstitution solvent.
-
All necessary sample preparation reagents and equipment (e.g., SPE cartridges, extraction solvents).
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the triptan metabolite and SIL-IS into the final reconstitution solvent. This represents 100% response without matrix or extraction losses.
-
Set B (Post-extraction Spike): Process blank matrix through the entire sample preparation procedure. Spike the triptan metabolite and SIL-IS into the final, dried extract before reconstitution.
-
Set C (Pre-extraction Spike): Spike the triptan metabolite and SIL-IS into the blank matrix before starting the sample preparation procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the IS.
-
Calculations:
-
Recovery (RE %): (Average Peak Area of Set C / Average Peak Area of Set B) * 100
-
Matrix Effect (ME %): (Average Peak Area of Set B / Average Peak Area of Set A) * 100
-
Process Efficiency (PE %): (Average Peak Area of Set C / Average Peak Area of Set A) * 100 or (RE * ME) / 100
-
Interpretation:
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
Consistent RE and ME across different lots of matrix are crucial for a robust method.
Protocol 2: Sample Preparation using Phospholipid Removal Plates
This protocol provides a generic workflow for sample cleanup using phospholipid removal (PLR) plates, which is a rapid and effective method.
Caption: Experimental workflow for phospholipid removal.
Visualizing Ion Suppression in the ESI Source
Matrix effects primarily occur during the electrospray ionization (ESI) process by altering the efficiency of analyte ionization.
Caption: Ion suppression in the electrospray source.
References
Technical Support Center: Refinement of Extraction Protocols for Rizatriptan N-oxide from Plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the extraction of Rizatriptan N-oxide from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound from plasma?
A1: The most common methods for extracting Rizatriptan and its metabolites, including the N-oxide, from plasma are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][2][3] LLE involves using a water-immiscible organic solvent to partition the analyte from the aqueous plasma matrix. SPE utilizes a solid sorbent material to retain the analyte, which is then eluted with a suitable solvent.
Q2: What is the primary metabolic pathway for Rizatriptan, and how is the N-oxide metabolite formed?
A2: Rizatriptan is primarily metabolized through oxidative deamination by monoamine oxidase-A (MAO-A) into an inactive indole (B1671886) acetic acid metabolite.[4][5] this compound is considered a minor metabolite.
Q3: What analytical techniques are typically used for the quantification of this compound after extraction?
A3: High-performance liquid chromatography (HPLC) with fluorescence detection or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical techniques for quantifying Rizatriptan and its metabolites due to their high sensitivity and selectivity.
Q4: What are the expected recovery rates for Rizatriptan extraction from plasma?
A4: For the parent compound Rizatriptan, mean extraction recoveries using LLE have been reported to be in the range of 53% to 65%. For SPE, recovery rates for Rizatriptan have been documented to be between 79% and 83%. While specific recovery data for this compound is not as commonly published, similar recovery efficiencies can be expected, though optimization is crucial.
Troubleshooting Guide
Issue 1: Low Recovery of this compound
| Potential Cause | Suggested Solution |
| Inappropriate pH of Plasma Sample | The pH of the plasma sample can significantly affect the ionization state and, therefore, the extraction efficiency of this compound. Adjust the pH of the plasma sample to an alkaline range (e.g., using 0.1 M sodium carbonate) to neutralize the analyte and improve its partitioning into an organic solvent during LLE. |
| Incorrect Extraction Solvent (LLE) | The choice of organic solvent is critical. For LLE, solvents like methyl tertiarybutyl ether and ethyl acetate (B1210297) have been used for Rizatriptan. If recovery is low, consider testing a range of solvents with varying polarities or using solvent mixtures (e.g., diethyl ether-dichloromethane) to optimize the extraction. |
| Inefficient Elution from SPE Cartridge | The elution solvent in SPE may not be strong enough to desorb the analyte completely from the sorbent. Ensure the elution solvent is appropriate for the chosen SPE cartridge (e.g., Oasis HLB) and the analyte. Consider increasing the volume of the elution solvent or using a stronger solvent mixture, such as methanol (B129727) with a small percentage of formic acid. |
| Analyte Degradation | This compound may be susceptible to degradation under certain conditions. Ensure that samples are processed promptly and stored at appropriate temperatures (e.g., -20°C or -80°C) to minimize degradation. |
| High Protein Binding | A portion of the analyte may be bound to plasma proteins, making it unavailable for extraction. A protein precipitation step with a solvent like acetonitrile (B52724) or methanol prior to LLE or SPE can help release the bound analyte. |
Issue 2: High Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Suggested Solution |
| Co-elution of Endogenous Plasma Components | Phospholipids and other endogenous components from the plasma can co-elute with this compound, causing ion suppression or enhancement in the mass spectrometer. |
| * Optimize Chromatographic Separation: Adjust the mobile phase gradient or use a different HPLC column to improve the separation of the analyte from interfering matrix components. | |
| * Refine Extraction Protocol: SPE is generally more effective at removing interfering components than LLE. Consider using a more selective SPE sorbent or adding a wash step with a weak solvent to remove interferences before eluting the analyte. | |
| Insufficient Sample Cleanup | The extraction protocol may not be adequately removing interfering substances. |
| * For LLE: A back-extraction step can be incorporated. After the initial extraction into the organic phase, the analyte can be back-extracted into an acidic aqueous phase, leaving neutral and basic interferences in the organic layer. The aqueous phase can then be basified and re-extracted with a fresh organic solvent. | |
| * For SPE: Ensure proper conditioning and equilibration of the SPE cartridge before loading the sample. Optimize the wash steps to remove as many interfering compounds as possible without eluting the analyte. |
Quantitative Data Summary
The following tables summarize validation parameters for the extraction of the parent drug, Rizatriptan, from human plasma. These can serve as a benchmark when developing and validating a method for this compound.
Table 1: Liquid-Liquid Extraction (LLE) Performance for Rizatriptan
| Parameter | Value | Reference |
| Extraction Solvent | Ethyl Acetate | |
| Recovery | 53.4% - 64.9% | |
| LLOQ | 50 pg/mL | |
| Within-day Precision | < 11.71% | |
| Between-day Precision | < 11.71% | |
| Accuracy | -5.87% to 0.86% |
Table 2: Solid-Phase Extraction (SPE) Performance for Rizatriptan
| Parameter | Value | Reference |
| SPE Cartridge | Oasis HLB | |
| Recovery | 79.4% - 82.3% | |
| LLOQ | 0.151 ng/mL | |
| Within-batch Precision | 1.0% - 6.5% | |
| Between-batch Precision | 3.0% - 8.9% |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
-
To 0.5 mL of a plasma sample, add 50 µL of an internal standard solution.
-
Add 100 µL of 0.1 M sodium carbonate solution to basify the sample and vortex for 30 seconds.
-
Add 2.5 mL of ethyl acetate and vortex for 1 minute to extract the analytes.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 0.5 mL of the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for low recovery of this compound.
References
Technical Support Center: Enhancing the Yield and Purity of Synthetic Rizatriptan N-oxide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the yield and purity of synthetic Rizatriptan, with a special focus on the formation and removal of the Rizatriptan N-oxide impurity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a process-related impurity and a degradation product of Rizatriptan.[1][2] It is formed by the oxidation of the tertiary dimethylamine (B145610) group of the Rizatriptan molecule.[3] As with any impurity in an active pharmaceutical ingredient (API), its presence must be controlled to ensure the safety, efficacy, and stability of the final drug product. Regulatory bodies have strict limits on impurity levels in APIs.
Q2: Under what conditions does this compound typically form?
A2: this compound formation is primarily associated with oxidative conditions.[1][2] This can occur during the synthesis process if oxidizing agents are present, or through exposure to air (oxygen) over time, especially in solution. Forced degradation studies have shown that Rizatriptan is susceptible to degradation under oxidative stress, leading to the formation of the N-oxide.
Q3: How can I detect and quantify this compound in my sample?
A3: The most common and effective method for detecting and quantifying this compound is High-Performance Liquid Chromatography (HPLC), typically with UV detection. Several validated HPLC methods have been developed to separate Rizatriptan from its N-oxide and other impurities, allowing for accurate quantification.
Q4: What are the general strategies to minimize the formation of this compound during synthesis?
A4: To minimize the formation of this compound, it is crucial to control the reaction environment. This includes using deoxygenated solvents, maintaining an inert atmosphere (e.g., with nitrogen or argon), and avoiding the use of strong oxidizing agents unless required by the reaction, in which case they should be carefully controlled and quenched. Temperature control is also important, as higher temperatures can accelerate oxidation.
Troubleshooting Guide
Issue 1: High Levels of this compound Detected in the Crude Product
Possible Causes:
-
Presence of Oxidizing Agents: Unintentional introduction of oxidizing agents or residual starting materials with oxidizing properties.
-
Exposure to Air (Oxygen): Performing the reaction or work-up in an open atmosphere can lead to oxidation.
-
Elevated Temperatures: High reaction or work-up temperatures can accelerate the rate of oxidation.
-
Inappropriate Solvent: Some solvents can be more prone to forming peroxides, which can act as oxidizing agents.
Solutions:
-
Inert Atmosphere: Ensure all reaction and work-up steps are performed under an inert atmosphere (e.g., nitrogen or argon).
-
Deoxygenated Solvents: Use solvents that have been thoroughly deoxygenated by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Temperature Control: Maintain the recommended reaction and work-up temperatures. Avoid excessive heating.
-
Antioxidant Addition: In some cases, the addition of a small amount of a suitable antioxidant may be considered, but its compatibility with the overall synthesis and purification must be evaluated.
Issue 2: Low Overall Yield of Rizatriptan with Concurrent High Purity Issues
Possible Causes:
-
Side Reactions: Besides N-oxidation, other side reactions may be occurring, consuming the starting materials or the desired product.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, reaction time, or temperature can lead to incomplete conversion and the formation of various impurities.
-
Inefficient Purification: The chosen purification method may not be effective at removing all major impurities, leading to a low yield of pure product.
Solutions:
-
Reaction Optimization: Re-evaluate and optimize the reaction conditions, including stoichiometry, temperature, and reaction time, based on small-scale experiments.
-
Process Analytical Technology (PAT): Utilize in-process monitoring techniques (e.g., HPLC) to track the progress of the reaction and the formation of impurities.
-
Purification Method Development: Develop a robust purification strategy, which may involve a combination of techniques such as column chromatography and recrystallization, specifically designed to separate Rizatriptan from its key impurities.
Experimental Protocols
Protocol 1: Synthesis of Rizatriptan (Illustrative)
This protocol is a representative synthesis of Rizatriptan, highlighting steps where N-oxide formation can be a concern.
-
Step 1: Fischer Indole Synthesis: A mixture of 4-(1,2,4-triazol-1-ylmethyl)phenylhydrazine hydrochloride and 4-(dimethylamino)butyraldehyde diethyl acetal (B89532) in aqueous hydrochloric acid is heated to reflux.
-
Critical Point: This step is performed under acidic conditions and elevated temperature. While not a direct oxidation step, ensuring a clean reaction here is crucial for the overall purity of the final product.
-
-
Step 2: Work-up and Extraction: The reaction mixture is cooled, and the pH is adjusted to basic with a suitable base (e.g., sodium hydroxide). The crude Rizatriptan base is then extracted with an organic solvent (e.g., ethyl acetate).
-
Critical Point: During the extraction process, exposure to air should be minimized. Using deoxygenated water and solvents is recommended.
-
-
Step 3: Purification: The crude product is purified by column chromatography or recrystallization.
Protocol 2: HPLC Method for the Determination of Rizatriptan and this compound
This is a general HPLC method for the analysis of Rizatriptan and its N-oxide impurity.
| Parameter | Specification |
| Column | ODS 3V, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.25 mM Potassium Dihydrogen Phosphate buffer (pH 2.0) : Methanol (95:5 v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient program to achieve separation |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 280 nm |
| Retention Time | Rizatriptan: ~22.6 min, this compound: ~24.7 min |
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude Rizatriptan in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, isopropanol, or ethyl acetate/heptane).
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Filtration: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Typical HPLC Purity Profile of Crude and Purified Rizatriptan
| Compound | Crude Product (% Area) | After Recrystallization (% Area) |
| Rizatriptan | 95.0 - 98.0 | > 99.5 |
| This compound | 0.5 - 2.0 | < 0.15 |
| Other Impurities | 1.0 - 3.0 | < 0.3 |
Table 2: Effect of Reaction Atmosphere on N-oxide Formation (Hypothetical Data)
| Reaction Atmosphere | Rizatriptan Yield (%) | This compound (% Area) |
| Air | 85 | 1.8 |
| Nitrogen | 88 | 0.4 |
| Argon | 89 | 0.3 |
Visualizations
Caption: Experimental workflow for the synthesis and purification of Rizatriptan.
Caption: Simplified pathway for the formation of this compound.
Caption: Troubleshooting workflow for high levels of this compound.
References
Validation & Comparative
Navigating Analytical Method Validation for Rizatriptan N-oxide: A Comparative Guide to ICH-Compliant Approaches
For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical methods is paramount. When it comes to quantifying impurities like Rizatriptan N-oxide, a potential degradation product of the anti-migraine drug Rizatriptan, adherence to the International Council for Harmonisation (ICH) guidelines on analytical method validation is a regulatory necessity. This guide provides a comparative overview of validated analytical methods for Rizatriptan and its impurities, with a focus on this compound, summarizing key performance data and outlining the experimental protocols as stipulated by ICH guidelines.
The validation of an analytical procedure is a critical process to demonstrate its suitability for its intended purpose. The ICH Q2(R1) and its recent successor, ICH Q2(R2), provide a comprehensive framework for this, outlining the necessary validation characteristics to be evaluated. These include specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[1][2][3][4][5] This guide synthesizes data from published studies that have applied these principles to the analysis of Rizatriptan and its impurities, offering a practical reference for analytical method development and validation in a pharmaceutical setting.
Comparative Analysis of Validated Analytical Methods
The following tables summarize the key validation parameters for different analytical methods developed for the quantification of Rizatriptan and its impurities, including this compound. These methods primarily utilize High-Performance Liquid Chromatography (HPLC) with UV detection, a common and robust technique in pharmaceutical analysis.
| Parameter | Method 1: this compound | Method 2: Rizatriptan Assay | Method 3: Rizatriptan Impurities | Method 4: Rizatriptan in Biological Matrix |
| Linearity Range | 450 - 11000 ng/mL | 30 - 70 µg/mL | 2.97 - 75.52 ppm | 12.55 - 250.98 ng/mL |
| Correlation Coefficient (r²) | 0.999 | > 0.9999 | > 0.9995 | 0.992 |
| Accuracy (% Recovery) | 96.0 - 102.0% | 96.64 - 97.71% | 92.75 - 102.49% | 91.27 - 93.76% |
| Precision (%RSD) | < 2.0% | Intra-day: 0.60%, Inter-day: not specified | Intra-day: 0.0477%, Inter-day: 0.0543% | < 2.0% |
| LOD | 150 ng/mL | Not specified | Not specified | 4.14 ng/mL |
| LOQ | 450 ng/mL | Not specified | Not specified | 12.42 ng/mL |
Table 1: Comparison of HPLC Method Validation Parameters for Rizatriptan and its Impurities.
| Parameter | Method 5: HPTLC for Rizatriptan |
| Linearity Range | 800 - 2800 ng/band |
| Correlation Coefficient (r²) | Not specified |
| Accuracy (% Recovery) | Not specified |
| Precision (%RSD) | Not specified |
| LOD | 2.24 ng/band |
| LOQ | 6.79 ng/band |
Table 2: Validation Parameters for HPTLC Method for Rizatriptan.
Experimental Protocols for ICH-Compliant Validation
The following sections detail the typical experimental procedures for evaluating the key validation parameters in accordance with ICH guidelines.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis. The chromatograms of the stressed samples are then compared with that of an unstressed sample to show that the analyte peak is well-resolved from any degradation product peaks. Several studies on Rizatriptan have performed forced degradation studies to establish the specificity of their methods.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Procedure: A series of at least five standard solutions of the analyte at different concentrations spanning the expected range are prepared. Each solution is then analyzed, and a calibration curve is constructed by plotting the analyte response (e.g., peak area) against the concentration. The linearity is evaluated by visual inspection of the plot and by statistical methods such as calculating the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies.
-
Procedure: The method is applied to samples to which a known amount of the analyte has been added (spiked samples). The percentage of the added analyte that is recovered is then calculated. According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the expected concentration).
Precision
Precision is the measure of the degree of scatter of a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).
-
Repeatability (Intra-assay precision): The precision is assessed by analyzing a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The precision is evaluated by analyzing the same sample on different days, by different analysts, or with different equipment within the same laboratory.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Based on Signal-to-Noise Ratio: This approach is commonly used for analytical procedures that exhibit baseline noise. The LOD is typically determined as the concentration at which the signal-to-noise ratio is approximately 3:1, while for LOQ, it is typically 10:1.
-
Based on the Standard Deviation of the Response and the Slope: LOD and LOQ can also be calculated from the calibration curve using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.
-
Logical Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow of the validation process for an analytical method for this compound, based on ICH guidelines.
Caption: Logical workflow for ICH-compliant analytical method validation.
Conclusion
The successful validation of an analytical method for this compound and other related substances is a multi-faceted process that requires a thorough evaluation of several performance characteristics as mandated by ICH guidelines. The data presented in this guide, compiled from various studies, demonstrates the application of these principles in developing reliable and robust analytical methods. By following a structured validation protocol and meticulously documenting the results, researchers and drug development professionals can ensure the quality, safety, and efficacy of pharmaceutical products containing Rizatriptan. This comparative guide serves as a valuable resource for understanding the practical aspects of analytical method validation and for making informed decisions during the development and implementation of analytical procedures.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. molnar-institute.com [molnar-institute.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Comparative analysis of Rizatriptan metabolites in pharmacokinetic studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of Rizatriptan (B1679398) and its primary metabolites. The information presented is collated from various pharmacokinetic studies, offering valuable insights for researchers in drug metabolism, pharmacology, and clinical development.
Executive Summary
Rizatriptan, a selective 5-HT1B/1D receptor agonist, is primarily metabolized by monoamine oxidase-A (MAO-A) into several metabolites. The most significant metabolite is the pharmacologically inactive triazolomethyl-indole-3-acetic acid (M2). A minor but active metabolite is N-monodesmethyl-rizatriptan (M1), with plasma concentrations significantly lower than the parent drug. Other minor, inactive metabolites include rizatriptan-N-oxide (M5), 6-hydroxy-rizatriptan, and its sulfate (B86663) conjugate. This guide summarizes the available quantitative pharmacokinetic data, details the experimental methodologies for their determination, and visualizes the metabolic pathways and experimental workflows.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for Rizatriptan and its major metabolites. Data for metabolites are limited in the public domain, and the available information is presented below.
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Notes |
| Rizatriptan | ~16-72 (dose-dependent) | ~1.0-1.5 | ~33-161 (dose-dependent) | ~2-3 | Pharmacokinetic parameters are dose-proportional up to 10 mg in males and 5 mg in females.[1] |
| N-monodesmethyl-rizatriptan (M1) | ~14% of Rizatriptan | N/A | N/A | Similar to Rizatriptan | An active metabolite with plasma concentrations approximately 14% of the parent compound.[2][3] Its AUC is significantly increased with co-administration of MAO-A inhibitors.[4] |
| Triazolomethyl-indole-3-acetic acid (M2) | N/A | N/A | N/A | N/A | The major, inactive metabolite. Accounts for approximately 51% of an oral dose excreted in the urine.[2] |
| Rizatriptan-N-oxide (M5) | N/A | N/A | N/A | N/A | A minor, inactive metabolite. Accounts for approximately 2% of an oral dose excreted in the urine. |
| 6-hydroxy-rizatriptan | N/A | N/A | N/A | N/A | A minor, inactive metabolite. |
| 6-hydroxy-rizatriptan sulfate | N/A | N/A | N/A | N/A | A minor, inactive metabolite. |
N/A: Data not available in the reviewed literature.
Metabolic Pathway of Rizatriptan
Rizatriptan undergoes extensive first-pass metabolism, primarily mediated by MAO-A. The major metabolic pathway involves oxidative deamination to form the inactive indole (B1671886) acetic acid derivative (M2). A minor pathway leads to the formation of the active N-monodesmethyl metabolite (M1). Other minor metabolites are formed through N-oxidation and hydroxylation.
Caption: Metabolic pathway of Rizatriptan.
Experimental Protocols
The pharmacokinetic studies of Rizatriptan and its metabolites typically involve the oral or intravenous administration of the drug to healthy human subjects, followed by the collection of blood and urine samples at various time points.
Study Design
A common study design is a randomized, crossover study. For instance, a study might involve a single oral administration of a 10 mg 14C-labeled Rizatriptan tablet. Blood and urine samples are collected at predetermined intervals over a period of up to 120 hours post-dose to capture the absorption, distribution, metabolism, and excretion phases of the drug and its metabolites.
Sample Collection and Preparation
-
Blood Samples: Venous blood samples are typically collected into heparinized tubes. Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -70°C) until analysis.
-
Urine Samples: Total urine output is collected over specific intervals (e.g., 0-6h, 6-12h, 12-24h). The volume of each collection is recorded, and an aliquot is stored frozen until analysis.
Bioanalytical Method: LC-MS/MS
The quantification of Rizatriptan and its metabolites in plasma and urine is predominantly performed using validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
-
Sample Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is employed to isolate the analytes from the biological matrix.
-
Chromatographic Separation: A C18 or similar reversed-phase column is typically used for chromatographic separation. The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard for accurate quantification.
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of Rizatriptan.
Caption: Experimental workflow for a Rizatriptan pharmacokinetic study.
Conclusion
This comparative guide highlights the current understanding of the pharmacokinetics of Rizatriptan and its metabolites. While the disposition of Rizatriptan is well-characterized, with the indole-acetic acid derivative being the major excretory product, detailed pharmacokinetic parameters for most of its metabolites are not extensively reported in the literature. The active N-monodesmethyl metabolite circulates at low concentrations relative to the parent drug. The provided experimental protocols and workflows offer a foundational understanding for designing and conducting future pharmacokinetic studies in this area. Further research is warranted to fully characterize the pharmacokinetic profiles of all major metabolites to gain a more complete picture of Rizatriptan's in vivo behavior.
References
- 1. Pharmacokinetics and tolerability of oral rizatriptan in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. The effects of moclobemide on the pharmacokinetics of the 5-HT1B/1D agonist rizatriptan in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacological Activity of Rizatriptan N-oxide and its Parent Drug, Rizatriptan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of the acute migraine treatment Rizatriptan and its metabolite, Rizatriptan N-oxide. The information presented herein is compiled from publicly available data and is intended to inform research and development activities.
Rizatriptan is a potent and selective serotonin (B10506) 5-HT1B/1D receptor agonist.[1][2][3][4] Its therapeutic effect in migraine is attributed to its agonist activity at these receptors on intracranial blood vessels and sensory nerves of the trigeminal system.[4] In contrast, its metabolite, this compound, is considered pharmacologically inactive at the 5-HT1B/1D receptor.
Pharmacological Activity Comparison
The following table summarizes the key pharmacological parameters for Rizatriptan and this compound.
| Parameter | Rizatriptan | This compound | Reference |
| Target(s) | 5-HT1B and 5-HT1D Receptors | Not Active at 5-HT1B/1D Receptors | |
| Mechanism of Action | Selective Agonist | Inactive | |
| Pharmacological Effect | Vasoconstriction of cranial blood vessels, inhibition of neuropeptide release | No significant pharmacological activity at 5-HT1B/1D receptors |
Pharmacokinetic Profile
The metabolic fate of Rizatriptan is a key differentiator between the parent drug and its N-oxide metabolite.
| Parameter | Rizatriptan | This compound | Reference |
| Metabolism | Primarily metabolized by monoamine oxidase-A (MAO-A) to an inactive indole (B1671886) acetic acid metabolite. Also forms N-monodesmethyl-rizatriptan (active) and other minor metabolites, including this compound. | A minor, inactive metabolite of Rizatriptan. | |
| Bioavailability | Approximately 45% | Not applicable (metabolite) | |
| Plasma Half-life | 2-3 hours | Data not available | |
| Excretion | Primarily excreted in the urine, with about 14% as unchanged drug and 51% as the indole acetic acid metabolite. | A minor component of the excreted metabolites. |
Signaling Pathway and Metabolism Overview
The following diagrams illustrate the signaling pathway of Rizatriptan and its metabolic conversion.
Experimental Protocols
While specific experimental data for the pharmacological activity of this compound is not extensively published, the following are general methodologies that would be employed to make such a determination.
Receptor Binding Assays
-
Objective: To determine the binding affinity of a compound to a specific receptor.
-
Methodology:
-
Membrane Preparation: Membranes from cells expressing the human 5-HT1B and 5-HT1D receptors are prepared.
-
Radioligand Binding: A constant concentration of a radiolabeled ligand known to bind to the receptor (e.g., [3H]5-HT) is incubated with the cell membranes.
-
Competitive Binding: Increasing concentrations of the test compounds (Rizatriptan and this compound) are added to compete with the radioligand for binding to the receptor.
-
Detection: After incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value. A higher Ki value indicates lower binding affinity.
-
Functional Assays (e.g., [35S]GTPγS Binding Assay)
-
Objective: To determine the functional activity of a compound at a G-protein coupled receptor (GPCR).
-
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the 5-HT1B or 5-HT1D receptor are used.
-
Assay Components: The membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Agonist Stimulation: Agonist binding to the receptor activates the associated G-protein, leading to the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Detection: The amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting after separation of bound and free radiolabel.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined. The intrinsic activity (Emax) relative to a full agonist is also calculated. For an inactive compound like this compound, no stimulation of [35S]GTPγS binding would be expected.
-
The following diagram outlines a general workflow for these pharmacological assays.
References
A Comparative Guide to UPLC and HPLC Methods for Triptan Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring the safety and efficacy of drug products. Triptans, a class of drugs primarily used for the treatment of migraine headaches, require robust analytical methods for impurity profiling to meet stringent regulatory standards. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this purpose. However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, promising significant improvements in speed, resolution, and sensitivity. This guide provides an objective comparison of UPLC and HPLC methods for the impurity profiling of triptans, supported by a synthesis of available experimental data and detailed methodologies.
Performance Comparison: UPLC vs. HPLC for Triptan Analysis
The primary advantages of UPLC over conventional HPLC stem from the use of smaller sub-2 µm stationary phase particles and instrumentation capable of handling higher backpressures.[1] This fundamental difference leads to significant enhancements in chromatographic performance, which are particularly beneficial for the complex separations required in impurity profiling.
| Parameter | HPLC | UPLC | Key Advantages of UPLC |
| Analysis Time | 20–60 minutes | 2–15 minutes | Up to 10 times faster, leading to higher sample throughput.[2] |
| Resolution | Good | Excellent | Sharper, narrower peaks provide better separation of closely eluting impurities.[2] |
| Sensitivity (LOD/LOQ) | Standard | High | Increased peak heights allow for the detection and quantification of trace-level impurities.[3] |
| Solvent Consumption | High | Low | Reduced run times and flow rates can lead to a significant reduction in solvent usage.[2] |
| System Backpressure | Up to 400 bar | Up to 1000 bar or more | A key operational difference requiring specialized instrumentation. |
| Data Accuracy | Good | Excellent | Better-defined peaks lead to improved integration and more accurate quantification. |
Quantitative Data Summary
The following tables summarize typical validation parameters for HPLC and UPLC methods for the analysis of various triptans and their impurities, synthesized from multiple sources. It is important to note that a direct head-to-head cross-validation study for all triptans was not publicly available; therefore, this data represents a composite view of the capabilities of each technique.
Table 1: HPLC Method Performance for Triptan Impurity Profiling
| Triptan | Impurity | Linearity (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Sumatriptan | Impurities A, B, C, D | LOQ - 500% of 0.3% target | - | Below reporting thresholds | |
| Eletriptan | UK 120.413 | 0.10 - 1.50 | - | - | |
| Almotriptan | Process-related | LOQ - 1.5 | - | - | |
| Naratriptan | - | 3 - 18 | 0.0173 | 0.0572 | |
| Frovatriptan | (S)-enantiomer | - | 0.006 | - | |
| Zolmitriptan | Impurities I, II | 10 ng/mL - 1000 ng/mL | 200 ng/mL (Impurity II) | 600 ng/mL (Impurity II) |
Table 2: UPLC Method Performance for Triptan Impurity Profiling
| Triptan | Impurity | Linearity (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Eletriptan | Process-related | 0.3 - 3 | 0.16 - 0.24 | 0.49 - 0.74 | |
| Rizatriptan (B1679398) | Genotoxic Impurity | 5 - 28 µg/g | - | - | |
| Rizatriptan | Impurities 1, 2, 3 | - | 0.014%, 0.0019%, 0.0046% of analyte conc. | 0.045%, 0.006%, 0.014% of analyte conc. |
Experimental Protocols
Detailed methodologies for representative HPLC and UPLC methods for triptan impurity profiling are provided below. These protocols are based on published methods and can be adapted for specific applications.
Representative HPLC Method for Sumatriptan Impurity Profiling
-
Column: Waters Spherisorb ODS-1 (250mm x 4.6mm, 5µm)
-
Mobile Phase A: 0.05 M Phosphate (B84403) buffer (pH 3.0)
-
Mobile Phase B: Acetonitrile and Methanol (B129727)
-
Gradient: A gradient program is typically employed to separate all known impurities. For example, a gradient starting with a low percentage of organic phase and gradually increasing.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL of Sumatriptan.
Representative UPLC Method for Eletriptan Impurity Profiling
-
Column: Halo C18 (50mm x 4.6mm, 2.7µm)
-
Mobile Phase: A mixture of monobasic potassium phosphate buffer (1.36 g/L with 2 mL of triethylamine, pH 6.8 adjusted with H3PO4), acetonitrile, and methanol in a ratio of 55:38:7 (v/v/v).
-
Elution: Isocratic
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Column Temperature: 30°C
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve the sample in methanol to a final concentration of approximately 1.0 mg/mL of Eletriptan hydrobromide.
Mandatory Visualizations
Triptan Signaling Pathway in Migraine Treatment
Triptans exert their therapeutic effect by acting as selective agonists for serotonin (B10506) 5-HT1B and 5-HT1D receptors. Their mechanism of action involves three key pathways: cranial vasoconstriction, inhibition of peripheral trigeminal nerve activation, and inhibition of neurotransmission in the trigeminal nucleus caudalis in the brainstem.
Caption: Triptan mechanism of action in migraine therapy.
Experimental Workflow for Method Cross-Validation
The cross-validation of analytical methods is a systematic process to ensure that a new method (e.g., UPLC) provides equivalent or superior results to an established method (e.g., HPLC). This workflow outlines the key stages involved in such a comparison.
References
Bioequivalence Study Designs for Rizatriptan: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing bioequivalence is a critical step in the generic drug approval process. This guide provides a comprehensive comparison of bioequivalence (BE) study designs for Rizatriptan, a selective 5-HT1B/1D receptor agonist used for the acute treatment of migraine. A key consideration in the study design for Rizatriptan is its extensive first-pass metabolism and the formation of metabolites.
This guide will delve into two primary approaches to BE study design for a drug like Rizatriptan: the standard approach focusing solely on the parent drug and an alternative, more comprehensive approach that includes the measurement of its major metabolite, N-oxide. While the N-monodesmethyl metabolite of Rizatriptan has pharmacological activity, its plasma concentrations are low (approximately 14% of the parent compound)[1]. The N-oxide metabolite, along with the indole (B1671886) acetic acid metabolite, is a product of Rizatriptan's primary metabolic pathway[1][2].
Standard Bioequivalence Study Design: Focus on the Parent Drug
The most common and regulatory-accepted approach for establishing the bioequivalence of generic Rizatriptan formulations involves measuring the pharmacokinetic parameters of the parent drug alone. This methodology is based on the principle that the concentration-time profile of the parent drug is the most sensitive indicator of formulation performance.
Experimental Protocol:
A typical BE study for Rizatriptan is a single-dose, randomized, two-period, two-sequence, crossover study conducted in healthy, adult human subjects under fasting conditions.
-
Study Population: A cohort of healthy, non-smoking male and female volunteers, typically between the ages of 18 and 55.
-
Study Design: A randomized, two-way crossover design where subjects receive a single oral dose of the test formulation and the reference formulation in two separate periods, with a washout period of at least seven days between administrations.
-
Dosing: A single 10 mg oral dose of the test and reference Rizatriptan formulations.
-
Blood Sampling: Blood samples are collected at predetermined time points, typically pre-dose and at various intervals up to 24 hours post-dose, to adequately characterize the plasma concentration-time profile.
-
Analytical Method: Plasma concentrations of Rizatriptan are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Parameters: The key pharmacokinetic parameters for bioequivalence assessment are the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), the area under the plasma concentration-time curve extrapolated to infinity (AUC0-∞), and the maximum plasma concentration (Cmax). The time to reach maximum plasma concentration (Tmax) is also determined.
-
Statistical Analysis: The 90% confidence intervals for the geometric mean ratios (test/reference) of AUC0-t, AUC0-∞, and Cmax are calculated. For bioequivalence to be concluded, these confidence intervals must fall within the acceptance range of 80.00% to 125.00%.
Pharmacokinetic Data for Rizatriptan (Parent Drug):
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| AUC0-t (ng·h/mL) | 117 ± 37 | 117 ± 34 | 1.00 (0.96 - 1.05) |
| AUC0-∞ (ng·h/mL) | 118 ± 37 | 117 ± 34 | 1.00 (0.96 - 1.05) |
| Cmax (ng/mL) | 30.2 ± 8.9 | 29.4 ± 7.7 | 1.02 (0.95 - 1.10) |
| Tmax (h) | 0.8 (median) | 1.0 (median) | - |
Data compiled from a representative bioequivalence study.
Alternative Bioequivalence Study Design: Incorporating Metabolite Measurement
For drugs that undergo extensive first-pass metabolism or have active metabolites that contribute significantly to the therapeutic effect, regulatory agencies may recommend or require the measurement of major metabolites in addition to the parent drug. This approach provides a more complete picture of the drug's in vivo performance. While not standard practice for Rizatriptan, this design is commonly employed for other drugs such as Venlafaxine and Tramadol[3][4].
Rationale for Metabolite Measurement:
Although the N-oxide metabolite of Rizatriptan is considered inactive, its formation is a direct result of the parent drug's metabolism. In a scenario where a formulation difference might alter the extent of first-pass metabolism, measuring the metabolite could provide additional assurance of bioequivalence.
Experimental Protocol (Hypothetical for Rizatriptan):
The experimental protocol would be similar to the standard design but with the added component of metabolite analysis.
-
Study Population, Design, Dosing, and Blood Sampling: Identical to the standard design.
-
Analytical Method: A validated LC-MS/MS method capable of simultaneously quantifying both Rizatriptan and its N-oxide metabolite in plasma samples would be required.
-
Pharmacokinetic Parameters: AUC0-t, AUC0-∞, and Cmax would be determined for both the parent drug (Rizatriptan) and the N-oxide metabolite.
-
Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of the pharmacokinetic parameters for both the parent drug and the metabolite would be calculated and must fall within the 80.00% to 125.00% acceptance range.
Comparative Pharmacokinetic Data (Examples from other drugs):
Venlafaxine and O-desmethylvenlafaxine:
| Analyte | Parameter | Test/Reference Ratio (%) | 90% Confidence Interval |
| Venlafaxine | Cmax | 108.03 | 101.38 - 115.10 |
| AUC0-t | 112.72 | 106.07 - 119.78 | |
| AUC0-∞ | 112.42 | 105.82 - 119.44 | |
| O-desmethylvenlafaxine | Cmax | 98.50 | 93.13 - 104.20 |
| AUC0-t | 101.40 | 97.02 - 105.98 | |
| AUC0-∞ | 101.62 | 97.46 - 105.97 |
Data from a bioequivalence study of Venlafaxine extended-release capsules.
Tramadol and O-desmethyltramadol (M1 metabolite):
| Analyte | Parameter | Test/Reference Ratio (%) | 90% Confidence Interval |
| Tramadol | Cmax | 97.58 | 91.13 - 104.51 |
| AUC0-t | 102.32 | 97.05 - 107.87 | |
| O-desmethyltramadol | Cmax | 99.85 | 93.21 - 107.00 |
| AUC0-t | 102.01 | 96.65 - 107.66 |
Data from a bioequivalence study of Tramadol hydrochloride sustained-release tablets.
Visualizing the Pathways and Workflows
To better understand the underlying biological processes and the comparative study designs, the following diagrams are provided.
Conclusion
The standard bioequivalence study design for Rizatriptan, focusing solely on the parent drug, is well-established and accepted by regulatory authorities. This approach is scientifically sound as the parent drug's pharmacokinetics are most sensitive to formulation differences.
However, for drugs with extensive first-pass metabolism, an alternative design that includes the measurement of a major metabolite, such as the N-oxide for Rizatriptan, can provide a more comprehensive assessment of bioequivalence. While not currently standard for Rizatriptan, understanding this alternative design, as exemplified by studies on drugs like Venlafaxine and Tramadol, is valuable for researchers in the field of drug development. The choice of study design should always be justified based on the specific pharmacokinetic and metabolic properties of the drug and in consultation with regulatory guidelines.
References
A Comparative Guide to Rizatriptan N-oxide Reference Materials for Researchers and Drug Development Professionals
An In-depth Analysis of Purity, Certification, and Analytical Methodologies
For scientists and professionals in drug development and research, the accuracy and reliability of analytical measurements are paramount. A critical component in achieving this is the use of high-quality reference materials. This guide provides a comprehensive comparison of commercially available Rizatriptan N-oxide reference materials, focusing on their purity assessment and certification. This compound is a known impurity and metabolite of Rizatriptan, a medication used to treat migraines.[1][2] Accurate quantification of this impurity is crucial for ensuring the safety and efficacy of the final drug product.
Comparison of this compound Reference Materials
Several suppliers offer this compound as a reference standard. While a direct comparison of batch-specific purity is limited by the public availability of Certificates of Analysis (CoAs), this guide summarizes the information provided by various suppliers and highlights the key considerations when selecting a reference material.
Table 1: Comparison of Commercially Available this compound Reference Materials
| Supplier | Product Name | Stated Purity | Certification/Grade | Analytical Techniques Mentioned |
| Cayman Chemical | This compound | ≥90%[1] | Research Use Only | HPLC[1] |
| LGC Standards | Rizatriptan N10-Oxide | >95% (HPLC) | Impurity Reference Material | HPLC |
| SynZeal | Rizatriptan EP Impurity H | Not specified, supplied with COA and analytical data | Reference Standard | HPLC, HNMR, 13CNMR, MASS, IR, TGA |
| Acanthus Research | This compound | Not specified, supplied with COA/MSDS on request | Drug Metabolites Reference Standards | Not specified |
| Naarini Molbio Pharma | This compound (Impurity C) | Not specified, sample COA available | Pharma Reference Standard | Not specified |
| Allmpus | Rizatriptan EP Impurity H / this compound | 95%+ by HPLC | Not specified | HPLC, HNMR, 13CNMR, MASS, IR, TGA |
| Pharmaffiliates | Rizatriptan - Impurity H | Not specified, sample COA and MSDS available | Impurity Standard | Not specified |
| Shimadzu | Rizatriptan-N-oxide | Min. purity: 98,00 % | Not specified | Not specified |
| USP | This compound | Not specified | Pharmaceutical Analytical Impurity (PAI) | Not specified |
Note: The purity values listed are as stated on the suppliers' websites and may not reflect the exact purity of a specific batch. It is crucial to obtain the Certificate of Analysis for the specific lot being purchased for detailed information.
The Importance of ISO 17034 for Certified Reference Materials (CRMs)
For the highest level of accuracy and traceability, the use of a Certified Reference Material (CRM) is recommended. CRMs are produced by accredited reference material producers who comply with the rigorous standards of ISO 17034. This standard ensures the competence of the manufacturer and the reliability of the certified value and its associated uncertainty. When selecting a reference material, it is advisable to inquire with the supplier if they can provide a CRM manufactured under an ISO 17034 accredited quality system.
Experimental Protocols for Purity Assessment
A multi-tiered approach is often employed for the comprehensive purity assessment of a reference material. This typically includes a chromatographic method for the determination of organic impurities, a technique for water content, and an analysis for residual solvents. For a primary standard, a mass balance approach or quantitative NMR (qNMR) is often used to assign a final purity value.
Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling
This method is adapted from a published study on the determination of this compound in a bulk drug substance.
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 40 60 25 40 60 30 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed quantity of the this compound reference material in the mobile phase to obtain a concentration of approximately 0.1 mg/mL.
Quantitative NMR (qNMR) for Purity Assignment
qNMR is a primary ratio method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a resonance that is well-resolved from the analyte signals.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., DMSO-d6).
-
Sample Preparation:
-
Accurately weigh the this compound reference material and the internal standard into a clean, dry vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer an appropriate amount of the solution into an NMR tube.
-
-
NMR Data Acquisition:
-
Use a 90° pulse angle.
-
Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Impurity Analysis
LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of trace-level impurities. The following is a general approach that can be adapted from published methods for Rizatriptan.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column with a smaller particle size for faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program: A fast gradient can be employed for rapid screening of impurities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted impurity analysis or full scan for unknown impurity identification.
-
Precursor and Product Ions: These need to be determined for this compound and any known potential impurities. For this compound (C15H19N5O, MW = 285.34), the protonated molecule [M+H]+ would be at m/z 286.3. Fragmentation would need to be studied to determine suitable product ions for MRM.
-
Thermal Analysis (DSC/TGA) for Physical Characterization
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information about the physical properties of the reference material, such as melting point, decomposition temperature, and the presence of solvates or hydrates.
-
Instrumentation: A simultaneous thermal analyzer (STA) or separate DSC and TGA instruments.
-
Sample Preparation: A small, accurately weighed amount of the reference material (typically 1-5 mg) is placed in an appropriate pan (e.g., aluminum or ceramic).
-
TGA Method:
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: An inert atmosphere, such as nitrogen, at a constant flow rate.
-
-
DSC Method:
-
Temperature Program: Similar to the TGA method, heat the sample through its melting and decomposition range.
-
Atmosphere: An inert atmosphere.
-
Visualizing the Workflow and Logical Relationships
To better understand the process of purity assessment and certification, the following diagrams illustrate the experimental workflow and the signaling pathway for Rizatriptan.
Caption: Experimental workflow for the purity assessment and certification of a this compound reference material.
Caption: Simplified signaling pathway of Rizatriptan and the formation of this compound.
Conclusion
The selection of a suitable this compound reference material is a critical step in ensuring the quality and accuracy of analytical data in pharmaceutical research and development. While many suppliers offer this compound, the level of characterization and certification can vary significantly. For applications requiring the highest level of accuracy and traceability, sourcing a Certified Reference Material (CRM) from an ISO 17034 accredited producer is the recommended approach. Researchers should always request and carefully review the Certificate of Analysis for the specific lot of reference material to understand the purity value, its uncertainty, and the analytical methods used for its determination. By following the detailed experimental protocols provided in this guide, laboratories can perform their own verification and ensure the ongoing suitability of their reference materials.
References
Generic vs. Brand-Name Rizatriptan: A Comparative Analysis of Bioequivalence and Impurity Profiles
For researchers, scientists, and drug development professionals, understanding the subtle yet critical differences between generic and brand-name drug formulations is paramount. This guide provides an objective comparison of generic and brand-name rizatriptan (B1679398), with a focus on the principles of bioequivalence and the control of related substances, such as Rizatriptan N-oxide.
Bioequivalence: The Cornerstone of Generic Drug Approval
For a generic drug to be approved, it must be bioequivalent to its brand-name counterpart. This means that the rate and extent of absorption of the active pharmaceutical ingredient (API) are not significantly different when administered at the same molar dose under similar experimental conditions.[1][2] The key pharmacokinetic parameters used to assess bioequivalence are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[1][2]
Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), require that the 90% confidence interval for the ratio of the geometric means of Cmax and AUC for the test (generic) and reference (brand-name) products fall within the acceptance range of 80% to 125%.[3]
Comparative Pharmacokinetic Data
The following table summarizes data from a representative bioequivalence study comparing a generic rizatriptan formulation to the brand-name product, Maxalt®.
| Pharmacokinetic Parameter | Test Formulation (Generic Rizatriptan 10 mg) | Reference Formulation (Maxalt® 10 mg) | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |
| Cmax (ng/mL) | 29.54 | 28.98 | 101.93 | 93.53% - 111.11% |
| AUC0-t (ng·h/mL) | 76,925.49 | 75,483.51 | 101.91 | 95.63% - 108.66% |
| AUC0-∞ (ng·h/mL) | 79,594.86 | 78,081.19 | 101.94 | 95.69% - 108.66% |
Data compiled from a publicly available bioequivalence study report. The specific values can vary between different generic manufacturers and studies, but the 90% confidence intervals must fall within the 80-125% range for approval.
As the data illustrates, the 90% confidence intervals for both Cmax and AUC are well within the accepted bioequivalence range, demonstrating that the generic formulation delivers rizatriptan to the bloodstream in a manner comparable to the brand-name product.
The Role of Impurities: A Focus on this compound
Impurities in drug products can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. This compound is a potential impurity and metabolite of rizatriptan. Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) have strict guidelines for the identification, qualification, and control of impurities in both new and generic drug products.
While the inactive ingredients, or excipients, may differ between generic and brand-name drugs, the API must be the same. Manufacturers of generic drugs must demonstrate that any impurities in their product are within acceptable limits. If a new impurity is identified or if an existing impurity is present at a higher level than in the brand-name product, it must be qualified through appropriate toxicological studies.
The control of impurities is ensured through robust analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are capable of detecting and quantifying even trace amounts of related substances like this compound.
Experimental Protocols
Bioequivalence Study of Rizatriptan
A standard experimental protocol for a bioequivalence study of rizatriptan is as follows:
1. Study Design: An open-label, randomized, two-treatment, two-period, two-sequence, single-dose, crossover study under fasting conditions is typically conducted. A washout period of at least 7 days separates the two treatment periods.
2. Study Population: Healthy adult male and non-pregnant, non-lactating female subjects are enrolled. Subjects undergo a comprehensive health screening to ensure they meet the inclusion and exclusion criteria.
3. Drug Administration: In each period, subjects receive a single oral dose of either the test (generic) or reference (brand-name) rizatriptan formulation (e.g., 10 mg).
4. Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 12 or 24 hours post-dose).
5. Bioanalytical Method: Plasma concentrations of rizatriptan are determined using a validated LC-MS/MS method. This method offers high sensitivity and selectivity for the quantification of rizatriptan in biological matrices.
6. Pharmacokinetic and Statistical Analysis: The pharmacokinetic parameters Cmax, AUC0-t, and AUC0-∞ are calculated from the plasma concentration-time data. Statistical analysis, typically an analysis of variance (ANOVA) on the log-transformed data, is performed to determine the 90% confidence intervals for the ratio of the geometric means of the test and reference products.
Visualizing the Bioequivalence Assessment Workflow
The following diagram illustrates the typical workflow for a bioequivalence study, a critical component in the comparison of generic and brand-name drug formulations.
References
- 1. Bioequivalence Study of Two Orodispersible Rizatriptan Formulations of 10 mg in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioequivalence Study of Two Orodispersible Rizatriptan Formulations of 10 mg in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
Inter-laboratory comparison of analytical methods for Rizatriptan impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in Rizatriptan. The information presented is collated from published research to assist in the selection and implementation of robust analytical strategies for quality control and drug development.
Comparison of Chromatographic Methods
The following tables summarize the experimental conditions and performance parameters of various High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods reported for the analysis of Rizatriptan and its impurities.
Table 1: Comparison of HPLC Methods for Rizatriptan Impurity Analysis
| Parameter | Method 1 (Forced Degradation Study)[1][2][3][4] | Method 2 (Process-Related Impurities)[5] | Method 3 (Stability Indicating) |
| Column | Perfectsil C18 (250 mm × 4.6 mm, 5.0 μm) or LC GC BDS C18 (250x4.5mm, 5-Micron) | Information not specified | Information not specified |
| Mobile Phase | 0.01 M Phosphate (B84403) buffer : methanol (B129727) (80:20 v/v), pH 5.0 adjusted with orthophosphoric acid | Information not specified | Methanol: 0.01 M sodium dihydrogen phosphate buffer pH 3.5 (20:80 v/v) |
| Flow Rate | 1.0 mL/min | Information not specified | Information not specified |
| Detection | 225 nm | Information not specified | Information not specified |
| Impurity Type | Degradation Products | Process-Related Impurities (e.g., dimers) | Degradation Products |
| Key Findings | Extensive degradation in acidic medium; mild degradation in alkaline and oxidative conditions. | Identification and characterization of three process-related impurities, including rizatriptan-1,2-dimer and rizatriptan-2,2-dimer. | Extensive degradation in alkaline medium; mild degradation in acidic and oxidative conditions. |
Table 2: UPLC Method for Genotoxic Impurity Analysis
| Parameter | Method Details |
| Column | Waters Acquity BEH C18 (100 × 3.0 mm, 1.8 μm) |
| Mobile Phase | Gradient elution with 0.1% orthophosphoric acid in water (A) and acetonitrile (B52724) (B) |
| Flow Rate | 1.0 mL/minute |
| Detection | 280 nm |
| Impurity Type | Genotoxic Impurity (Dimer impurity-A) |
| Key Findings | A specific and sensitive method for quantifying potential genotoxic impurities below the Threshold of Toxicological Concern (TTC). |
Table 3: LC-MS/MS Method for Genotoxic Impurity Analysis
| Parameter | Method Details |
| Column | Symmetry C18 (100 mm x 4.6 mm, 3.5 μm) |
| Mobile Phase | Gradient elution with 0.2% formic acid (A) and methanol:acetonitrile (5:95, v/v) (B) |
| Flow Rate | 0.8 mL/min |
| Detection | Triple quadrupole mass detector with positive electrospray ionization (MRM mode) |
| Impurity Type | Potential Genotoxic Impurities (PGIs) |
| Linearity Range | 2.97 ppm to 75.52 ppm for different impurities |
| Accuracy | 92.75% to 102.49% |
| Key Findings | A rapid, sensitive, and selective method for the trace analysis of three potential genotoxic impurities. |
Experimental Protocols
RP-HPLC Method for Forced Degradation Studies
This method is designed to separate Rizatriptan from its degradation products formed under various stress conditions.
-
Chromatographic System: An Agilent HPLC system with a low-pressure quaternary gradient pump and a photodiode array detector.
-
Column: Perfectsil C18 (250 mm × 4.6 mm, 5.0 μm) or equivalent.
-
Mobile Phase: A mixture of 0.01 M Phosphate buffer and methanol (80:20 v/v). The pH of the buffer is adjusted to 5.0 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Sample Preparation for Forced Degradation:
-
Acid Hydrolysis: Reflux the drug solution in 2 M hydrochloric acid at 80°C for 1 hour.
-
Base Hydrolysis: Reflux the drug solution in 0.2 M sodium hydroxide (B78521) at 60°C for 0.5 hours.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for 6 hours.
-
Thermal Degradation: Place the solid drug in an oven at 50°C for 30 days.
-
Photochemical Degradation: Expose the drug solution and solid drug to direct sunlight for 30 days.
-
-
Analysis: Inject the stressed samples into the HPLC system and monitor the chromatograms for the appearance of degradation peaks.
UPLC Method for the Determination of a Genotoxic Dimer Impurity
This UPLC method is optimized for the sensitive quantification of a specific potential genotoxic dimer impurity in Rizatriptan benzoate (B1203000).
-
Chromatographic System: An Agilent UPLC system with a sample manager, quaternary solvent manager, column heating compartment, and a variable wavelength detector.
-
Column: Waters Acquity BEH C18 (100 × 3.0 mm, 1.8 μm).
-
Mobile Phase: A gradient program with Mobile Phase A (0.1% orthophosphoric acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 40°C.
-
Detection Wavelength: 280 nm.
-
Standard Preparation: Prepare a standard solution of the dimer impurity-A at a concentration of approximately 0.38 µg/mL in the diluent.
-
Sample Preparation: Accurately weigh about 400 mg of the Rizatriptan benzoate sample, dissolve it in the diluent, and sonicate for 10 minutes.
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of quantification.
Visualizing Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical procedures described.
Caption: General workflow for Rizatriptan impurity analysis.
References
- 1. biomedres.us [biomedres.us]
- 2. biomedres.us [biomedres.us]
- 3. biomedres.us [biomedres.us]
- 4. Force Degradation Study of Rizatriptan Benzoate by RpHPLC Method and Characterization of Degraded Product [ideas.repec.org]
- 5. Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Stability-Indicating Assay Methods for Rizatriptan and its N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating assay methods for Rizatriptan (B1679398) and its primary oxidative degradation product, Rizatriptan N-oxide. The following sections present quantitative data from various high-performance liquid chromatography (HPLC) methods, detailed experimental protocols, and visualizations of the analytical workflow and degradation pathways to aid in the selection and implementation of a suitable stability-indicating assay.
Data Presentation: Comparison of HPLC Methods
The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This section summarizes the key chromatographic conditions and validation parameters of several published stability-indicating HPLC methods for Rizatriptan.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Perfectsil C18 (250 mm × 4.6 mm, 5.0 µm)[1][2] | Agilent Zorbax SB-CN (250 mm x 4.6 mm, 5 µm)[3] | ODS 3V (250 × 4.6 mm, 5 µm)[4] |
| Mobile Phase | 0.01 M Phosphate (B84403) buffer : Methanol (80:20 v/v), pH 5.0[1] | Aqueous potassium dihydrogen orthophosphate (pH 3.4), Acetonitrile, and Methanol (gradient) | 0.25 mM Potassium dihydrogen phosphate buffer (pH 2.0) and Methanol (95:5 v/v) (Mobile Phase A) & Acetonitrile (Mobile Phase B) (gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 225 nm | Not Specified | 280 nm |
| Retention Time (Rizatriptan) | Not specified | Not specified | 22.6 min |
| Retention Time (this compound) | Not applicable | Not applicable | 24.7 min |
| Linearity Range (Rizatriptan) | Not specified | Not specified | Not specified |
| Linearity Range (this compound) | Not applicable | Not applicable | 450-11000 ng/mL |
| LOD (this compound) | Not applicable | Not applicable | 150 ng/mL |
| LOQ (this compound) | Not applicable | Not applicable | 450 ng/mL |
| Recovery (this compound) | Not applicable | Not applicable | 96.0% to 102.0% |
Forced Degradation Studies Summary
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. The table below summarizes the degradation behavior of Rizatriptan under various stress conditions as reported in the literature.
| Stress Condition | Reagents/Conditions | Observed Degradation |
| Acid Hydrolysis | 0.5 N HCl | Extensive degradation observed. |
| Base Hydrolysis | 0.1 N NaOH | Mild degradation observed. |
| Oxidative Degradation | 3.0% H₂O₂ | Considerable degradation observed, with this compound being a potential degradation product. |
| Thermal Degradation | 60°C | Stable. |
| Photolytic Degradation | UV light | Stable. |
Experimental Protocols
This section provides a detailed methodology for a validated stability-indicating HPLC assay for the determination of Rizatriptan and its N-oxide impurity.
Method for Rapid Separation and Determination of this compound
This method is adapted from a published study and is suitable for the quantification of this compound in bulk drug substances.
1. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: ODS 3V, 250 × 4.6 mm, 5 µm.
-
Mobile Phase A: 0.25 mM Potassium dihydrogen phosphate buffer (pH adjusted to 2.0 with phosphoric acid) and Methanol (95:5 v/v).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient elution is used to achieve separation.
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 40°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Rizatriptan bulk drug substance in the diluent to a final concentration within the linear range of the method.
3. Validation Parameters:
-
Specificity: The specificity of the method is demonstrated by the separation of the this compound peak from the main Rizatriptan peak and other potential impurities. Forced degradation studies should be performed to confirm that no co-elution occurs.
-
Linearity: The linearity of the method for this compound was established over a concentration range of 450-11000 ng/mL with a correlation coefficient (R) of 0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for this compound were found to be 150 ng/mL and 450 ng/mL, respectively.
-
Accuracy: The accuracy of the method is determined by recovery studies. The percentage recovery of N-oxide ranged from 96.0% to 102.0%.
-
Precision: The precision of the method is evaluated by analyzing multiple preparations of a homogeneous sample.
-
Robustness: The robustness of the method is assessed by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.
Mandatory Visualizations
Experimental Workflow for Stability-Indicating Assay
References
- 1. Rizatriptan Orally Disintegrating Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Development and validation of a specific stability indicating high performance liquid chromatographic method for rizatriptan benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
Safety Operating Guide
Safe Disposal of Rizatriptan N-oxide: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Rizatriptan N-oxide (CAS No. 260435-42-5), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to manage waste containing this compound.
Compound Identification and Hazard Assessment
This compound is a metabolite and potential impurity of Rizatriptan.[1][2] It is important to handle this compound with care, as safety data sheets (SDS) present conflicting hazard information. One source classifies it as harmful if swallowed (Acute toxicity, oral - Category 4), a cause of skin and serious eye irritation, and potentially causing respiratory irritation.[3] Another source indicates it is not classified as hazardous under the Globally Harmonized System (GHS).[4] Due to this discrepancy, it is crucial to apply precautionary handling and disposal measures.
| Property | Data |
| Chemical Name | N,N-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine N-oxide |
| CAS Number | 260435-42-5[3] |
| Molecular Formula | C15H19N5O |
| Appearance | Solid |
| Hazard Classifications | Varies by supplier. May be classified as: Acute toxicity, oral (Category 4); Skin irritation (Category 2); Serious eye irritation (Category 2A); Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage at -10°C in a dry area. |
| Incompatibilities | Strong oxidizing agents. |
| Combustion Products | Carbon oxides (CO, CO2), Nitrogen oxides (NOx). |
Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal, all personnel must be equipped with appropriate PPE to minimize exposure risk.
-
Hand Protection : Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.
-
Eye/Face Protection : Wear safety glasses with side-shields or a face shield, approved under standards such as NIOSH (US) or EN 166 (EU).
-
Skin and Body Protection : Wear a complete chemical-protective suit and ensure that the type of equipment is appropriate for the concentration and amount of the substance.
-
Respiratory Protection : If dust formation is likely, use a particle respirator (e.g., P95 or P1).
Step-by-Step Disposal Protocol
Disposal of this compound must comply with all federal, state, and local environmental regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Collect waste this compound, including contaminated materials (e.g., gloves, wipes, weighing paper), in a designated, compatible, and properly sealed waste container.
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound." In many regions, hazardous pharmaceutical waste is collected in black containers.
Step 2: Spill Management
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wear the full PPE as described in Section 2.
-
Avoid the formation of dust.
-
Carefully sweep or shovel the spilled solid material.
-
Collect the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Do not allow the product to enter drains or waterways.
Step 3: Storage Pending Disposal
-
Store the sealed hazardous waste container in a secure, designated area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed and certified hazardous material disposal company.
-
Ensure that a hazardous waste manifest is completed to track the waste from generation to its final treatment and disposal, as required by the EPA and Department of Transportation (DOT).
-
The standard and required method for treating hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Rizatriptan N-oxide
Essential Safety and Handling Guide for Rizatriptan N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. It is essential to note that Safety Data Sheets (SDS) for this compound present conflicting hazard information. While some sources do not classify it as hazardous under the Globally Harmonized System (GHS)[1], others identify it as an acute oral toxicant, a skin and eye irritant, and a potential respiratory irritant[2]. Therefore, a cautious approach is mandated, adhering to the more stringent safety protocols outlined below.
Hazard Identification and Classification
Based on available data, this compound should be handled as a potentially hazardous substance. The following table summarizes its hazard classifications from the more comprehensive safety data sheets.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Source: CymitQuimica Safety Data Sheet[2]
In case of fire, hazardous decomposition products may include carbon oxides and nitrogen oxides (NOx)[2][3].
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following equipment is mandatory when handling this compound.
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US). |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). Fire/flame resistant and impervious lab coat or coveralls. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if ventilation is inadequate, dust is generated, or irritation is experienced. | Use a full-face respirator if exposure limits are exceeded. |
Always inspect PPE prior to use and wash hands thoroughly after handling the compound.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is essential for safe handling. This compound is a solid, and measures should be taken to avoid dust formation.
1. Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood with appropriate exhaust ventilation.
-
Verify that an eyewash station and safety shower are in close proximity and operational.
-
Assemble all necessary equipment and reagents before starting.
-
Don all required personal protective equipment as specified in the table above.
2. Weighing and Aliquoting:
-
Handle this compound as a solid powder.
-
Conduct all weighing and transfer operations within a fume hood or a ventilated balance enclosure to minimize dust generation and inhalation.
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.
3. Dissolving:
-
This compound is soluble in DMSO and Methanol.
-
Add the solvent to the solid slowly to avoid splashing.
-
If sonication is required, ensure the container is properly sealed.
4. Storage:
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.
-
One safety data sheet specifies a storage temperature of -10°C in a dry area.
5. Post-Handling:
-
Thoroughly decontaminate all work surfaces after use.
-
Remove and properly dispose of contaminated PPE.
-
Wash hands and any exposed skin with soap and plenty of water.
Caption: Workflow for Safe Handling of this compound.
Emergency and Disposal Plans
Spill Management:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from entering drains or waterways. Do not let the product enter drains.
-
Clean-up:
-
Wear full PPE as described above.
-
For solid spills, pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.
-
Avoid clearing dust surfaces with compressed air.
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water and consult a doctor.
-
In Case of Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.
Disposal Plan:
-
Product Disposal: Adhered or collected material should be promptly disposed of in accordance with appropriate federal, state, and local laws and regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated Packaging: Dispose of contaminated packaging as unused product. Empty containers should be taken to an approved waste handling site for recycling or disposal. Do not reuse empty containers.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
